molecular formula C7H11N3O3 B15557331 Secnidazole-d3

Secnidazole-d3

カタログ番号: B15557331
分子量: 188.20 g/mol
InChIキー: KPQZUUQMTUIKBP-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Secnidazole-d3 is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 188.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H11N3O3

分子量

188.20 g/mol

IUPAC名

1-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]propan-2-ol

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i2D3

InChIキー

KPQZUUQMTUIKBP-BMSJAHLVSA-N

製品の起源

United States

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Secnidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Secnidazole-d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, experimental protocols, and performance data essential for the accurate quantification of Secnidazole (B1681708) in biological matrices.

Introduction: The Quest for Precision in Bioanalysis

Secnidazole is a potent 5-nitroimidazole antimicrobial agent used in the treatment of various infections caused by anaerobic bacteria and protozoa.[1][2] Its therapeutic efficacy is dependent on achieving specific concentrations in the body, making accurate quantification in biological fluids a critical aspect of pharmacokinetic and bioequivalence studies. In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[3]

This compound, a deuterated analog of Secnidazole, serves as an ideal internal standard. Its mechanism of action as an internal standard is not to be confused with its antimicrobial mechanism of action. While the latter involves the reduction of its nitro group within target pathogens to produce DNA-damaging radical anions[2], its role as an internal standard is based on its physicochemical properties in an analytical system. This guide will elucidate the principles of isotope dilution mass spectrometry and provide the technical details for the application of this compound in the bioanalysis of Secnidazole.

The Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to the biological sample containing the analyte of interest (unlabeled Secnidazole) at the earliest stage of sample preparation.[4]

The core principle is that this compound is chemically and physically almost identical to Secnidazole.[3] The substitution of three hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that is easily distinguishable by a mass spectrometer. However, this substitution has a negligible effect on properties such as:

  • Extraction Recovery: Both the analyte and the internal standard will be lost in equal proportions during sample extraction and clean-up steps.

  • Chromatographic Behavior: They will co-elute, or elute very closely, from the liquid chromatography column.

  • Ionization Efficiency: They will experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, a phenomenon known as the matrix effect.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during the analytical process are effectively cancelled out. This results in a highly precise and accurate quantification of the analyte, independent of sample loss or matrix-induced signal fluctuations.

Quantitative Performance Data

The use of a deuterated internal standard like this compound significantly improves the performance of bioanalytical methods. The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of Secnidazole in human plasma using a deuterated internal standard.

Table 1: Linearity and Performance of Secnidazole Quantification using a Deuterated Internal Standard

ParameterValueReference
Linearity Range0.200 – 40.032 µg/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Intra-day Precision (%RSD)< 3.77%[5]
Inter-day Precision (%RSD)< 3.77%[5]
Accuracy103.48% (Overall)[5]
Extraction Efficiency66.79% (Overall)[5]

Table 2: Mass Spectrometric Parameters for Secnidazole and Secnidazole-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Secnidazole185.95127.73[5]
Secnidazole-d6192.04127.76[5]

Note: The principles and performance data for Secnidazole-d6 are directly applicable to this compound, with a corresponding shift in the precursor ion mass.

Experimental Protocols

The following is a detailed methodology for a typical quantitative LC-MS/MS analysis of Secnidazole in human plasma using a deuterated internal standard.

Materials and Reagents
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Secnidazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 5 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[6]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent.

  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate (70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Total Run Time: 2.5 minutes.[5]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Logical Relationship in Isotope Dilution Mass Spectrometry

cluster_processing Analytical Process cluster_result Quantification Analyte Secnidazole (Unknown Amount) Spike Spike IS into Sample IS This compound (Known Amount) IS->Spike Extraction Extraction & Cleanup Spike->Extraction Sample with Analyte & IS LC LC Separation Extraction->LC Co-processing of Analyte & IS MS MS/MS Detection LC->MS Co-elution Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Generate Signals Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Logical workflow for isotope dilution mass spectrometry analysis.

Experimental Workflow for Secnidazole Bioanalysis

Start Start: Human Plasma Sample (100 µL) Spike Spike with this compound Internal Standard (25 µL) Start->Spike Vortex1 Vortex Briefly Spike->Vortex1 AddSolvent Add Ethyl Acetate (1 mL) Vortex1->AddSolvent Vortex2 Vortex for 5 minutes AddSolvent->Vortex2 Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Liquid-liquid extraction workflow for Secnidazole from human plasma.

Conclusion

This compound stands as a superior internal standard for the bioanalytical quantification of Secnidazole. Its mechanism of action as an internal standard is based on the robust principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of analytical variability. The use of this compound in LC-MS/MS methods leads to exceptional precision, accuracy, and reliability of results, which are paramount for regulatory submissions and the overall success of drug development programs. The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists and researchers in the implementation of high-quality bioanalytical assays for Secnidazole.

References

Secnidazole vs. Secnidazole-d3: A Technical Guide to a Deuterated Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Secnidazole and its deuterated analog, Secnidazole-d3. Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent effective against various anaerobic bacteria and protozoa.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed to favorably alter the pharmacokinetic properties of a drug. This guide will explore the core differences between Secnidazole and this compound, focusing on their chemical structures, physicochemical properties, and pharmacokinetic profiles. While experimental data for this compound is not yet widely available in published literature, this document will extrapolate the expected advantages of deuteration based on established principles of the kinetic isotope effect. Detailed experimental protocols for key comparative assays are also provided to facilitate further research in this area.

Introduction: The Rationale for Deuteration

Secnidazole is a potent antimicrobial agent used in the treatment of bacterial vaginosis and trichomoniasis.[1][3] Like other nitroimidazoles, its mechanism of action involves the reduction of its nitro group by microbial enzymes to form reactive radical anions that induce cellular damage and death in susceptible pathogens.[1]

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle modification can have a profound impact on the metabolic fate of a drug molecule, a phenomenon known as the kinetic isotope effect (KIE). The cleavage of a C-D bond is typically slower than that of a C-H bond, which can lead to a reduced rate of metabolism. This can result in:

  • Increased drug exposure: A slower metabolism can lead to a longer elimination half-life and a higher area under the curve (AUC), meaning the drug remains in the body for a longer duration at therapeutic concentrations.

  • Reduced metabolic switching: Deuteration can block or slow down specific metabolic pathways, potentially leading to a more predictable metabolic profile and reduced formation of unwanted or toxic metabolites.

  • Improved safety and tolerability: By reducing the formation of reactive metabolites, deuteration may lead to a better safety profile.

A patent for deuterated Secnidazole suggests that the KIE could potentially double the elimination half-life of the drug compared to its non-deuterated counterpart.[4] This could translate to lower or less frequent dosing regimens, improving patient compliance and therapeutic outcomes.[4]

Chemical Structures and Physicochemical Properties

The chemical structure of Secnidazole is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol.[2] In this compound, it is hypothesized that three hydrogen atoms on the methyl group at the 2-position of the imidazole (B134444) ring are replaced with deuterium atoms.

G cluster_secnidazole Secnidazole cluster_secnidazole_d3 This compound (Hypothetical) secnidazole secnidazole_d3 d3_label D3 G Secnidazole Secnidazole / this compound MicrobialCell Anaerobic Microbial Cell Secnidazole->MicrobialCell Passive Diffusion Nitroreductase Nitroreductase MicrobialCell->Nitroreductase RadicalAnion Reactive Nitro Radical Anion Nitroreductase->RadicalAnion Reduction of Nitro Group DNADamage DNA Strand Breakage RadicalAnion->DNADamage ProteinSynthesisInhibition Inhibition of Protein Synthesis RadicalAnion->ProteinSynthesisInhibition CellDeath Cell Death DNADamage->CellDeath ProteinSynthesisInhibition->CellDeath G Start Start PrepareReagents Prepare Reagents Start->PrepareReagents Incubate Incubate Test Compound with HLMs and NADPH at 37°C PrepareReagents->Incubate Quench Quench Reaction at Time Points Incubate->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate In Vitro Half-life Analyze->Calculate End End Calculate->End

References

A Technical Guide to Commercially Available Secnidazole-d3 Standards for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Secnidazole-d3 standards, their application as internal standards in bioanalytical assays, and detailed experimental protocols. The use of stable isotope-labeled internal standards like this compound is critical for accurate and precise quantification of the antimicrobial agent Secnidazole in complex biological matrices, compensating for variability in sample preparation and instrument response.

Commercially Available this compound Standards

This compound is available from several reputable suppliers of reference standards. These standards are essential for developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

SupplierProduct Name/CodeCAS NumberMolecular FormulaPurity/Isotopic Purity DataAvailable Pack Sizes
LGC Standards This compound (TRC-S225003)1346603-27-7C₇H₈D₃N₃O₃HPLC Purity: 99.99%; Isotopic Purity: 98.4% (d3)[1]2.5 mg, 10 mg, 25 mg[2]
MedChemExpress This compound (HY-B1118S3)Not specifiedNot specifiedData available in Certificate of Analysis upon request.50 mg, 100 mg, 250 mg[3]
Clinivex This compoundNot specifiedNot specifiedCertificate of Analysis provided with product.[4]Enquire for details.

Table 1: Summary of Commercially Available this compound Standards

A Certificate of Analysis for LGC Standards' this compound (Lot: 10-YEN-66-1) provides specific quality metrics, confirming its suitability for quantitative analysis.[1] The reported isotopic distribution is d3 = 95.29%, d2 = 4.66%, d1 = 0.04%, and d0 = 0.02%.

Application in Bioanalytical Methods: An LC-MS/MS Protocol

This compound serves as an ideal internal standard (IS) for the quantification of Secnidazole in biological samples, most commonly human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on a validated method for Secnidazole using a deuterated standard (Secnidazole-d6), which is directly applicable to this compound with minor adjustments to mass transitions.

Experimental Protocol

1. Materials and Reagents:

  • Secnidazole reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K2EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Secnidazole and this compound in methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare working standards by serially diluting the Secnidazole stock solution with a mixture of acetonitrile and water to create calibration curve points.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add an appropriate organic solvent (e.g., tert-butyl-methyl-ether: dichloromethane (B109758) (60:40, v/v)) for extraction.

  • Vortex the mixture thoroughly to ensure proper mixing.

  • Centrifuge the tubes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at a controlled temperature.

  • Reconstitute the dried residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Tandem Mass Spectrometer.

  • Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent.

  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate [70/30, v/v].

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Positive Ionization, Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Secnidazole: m/z 185.95 → 127.73

    • This compound (predicted): m/z 189.0 → 127.76 (The precursor ion is increased by 3 Da, while the product ion, resulting from the loss of the hydroxypropyl group, may remain the same or similar to the d6 analogue).

    • Note: The transition for the d6 analogue is reported as m/z 192.04 → 127.76.

Method Validation and Performance Data

The described LC-MS/MS method has been rigorously validated, demonstrating its reliability for bioanalytical applications. The use of a deuterated internal standard is key to achieving high accuracy and precision.

Validation ParameterResult
Linearity Range 0.200 – 40.032 µg/mL
Intra-day Precision (%RSD) < 3.77%
Inter-day Precision (%RSD) < 3.77%
Accuracy 103.48%
Extraction Efficiency (Recovery) 66.79%
Total Run Time 2.50 minutes

Table 2: Summary of Bioanalytical Method Performance Data

Visualizing Workflows and Pathways

Bioanalytical Workflow using this compound

The following diagram illustrates the typical workflow for quantifying Secnidazole in plasma samples using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma->Add_IS Extract 3. Liquid-Liquid Extraction Add_IS->Extract Evap 4. Evaporate Solvent Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject Sample Recon->Inject Chrom 7. Chromatographic Separation Inject->Chrom Detect 8. MS/MS Detection (MRM) Chrom->Detect Quant 9. Quantify using Peak Area Ratio (Analyte/IS) Detect->Quant

Caption: Bioanalytical workflow for Secnidazole quantification.

Metabolic Pathway of Secnidazole

Secnidazole undergoes limited metabolism in the liver. In vitro studies have identified the primary enzymes involved and the formation of at least two metabolites.

Secnidazole Secnidazole Metabolites Hydroxylated Metabolites (M1, M2) Secnidazole->Metabolites Excretion Renal Excretion (~15% unchanged) Secnidazole->Excretion Enzymes CYP3A4 / CYP3A5 (Primary) Enzymes->Secnidazole Oxidation

Caption: Simplified metabolic pathway of Secnidazole.

This guide consolidates critical information for researchers employing this compound, ensuring the development of accurate, sensitive, and robust bioanalytical methods in compliance with regulatory standards.

References

Decoding the Certificate of Analysis for Secnidazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Secnidazole-d3, a deuterated analog of the antimicrobial agent Secnidazole. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, purity, and identity of this compound in research and drug development settings. This document outlines the key analytical tests performed, presents data in a clear and comparable format, and details the methodologies behind these crucial experiments.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the identity, purity, and quality of a specific batch. The following tables summarize typical specifications and results you would find on a CoA.

Table 1: Identification and Physicochemical Properties

TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual Inspection
Molecular Formula C₇H₈D₃N₃O₃C₇H₈D₃N₃O₃Mass Spectrometry
Molecular Weight 188.21 g/mol 188.20 g/mol Mass Spectrometry
Melting Point 72-76 °C74.5 °CUSP <741>
Solubility Soluble in Methanol, DMSOConformsVisual Inspection

Table 2: Purity and Impurity Profile

TestSpecificationResultMethod
Purity (by HPLC) ≥ 98.0%99.5%HPLC-UV
Isotopic Purity (d3) ≥ 99%99.6%Mass Spectrometry
Related Substances
2-Methyl-5-nitroimidazole≤ 0.2%0.05%HPLC-UV
Total Impurities≤ 1.0%0.3%HPLC-UV
Residual Solvents
Methanol≤ 3000 ppm< 100 ppmGC-HS
Loss on Drying ≤ 0.5%0.2%USP <731>
Residue on Ignition ≤ 0.1%< 0.05%USP <281>

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in a CoA. Below are the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

Objective: To determine the purity of this compound and quantify any related substances.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Shimadzu LC-20AD)[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ortho-phosphoric acid (OPA)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is Methanol: 0.1% OPA (90:10 v/v)[1].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm[3]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Procedure:

  • Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: The test sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration to the standard solution.

  • Injection and Analysis: The standard and sample solutions are injected into the HPLC system. The resulting chromatograms are recorded.

  • Calculation: The purity is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to the total area of all peaks. Impurities are identified by their retention times relative to the main peak and quantified against the standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

Procedure:

  • A solution of the sample is introduced into the mass spectrometer.

  • The molecular weight is confirmed by observing the mass-to-charge ratio (m/z) of the parent ion. For this compound, this would be approximately 189.1 [M+H]⁺.

  • The isotopic purity is determined by analyzing the distribution of isotopic peaks. The relative intensity of the peak corresponding to the d3 isotopologue is compared to the intensities of the d0, d1, and d2 isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • The chemical shifts, splitting patterns, and integration values of the peaks in the ¹H NMR spectrum are analyzed to confirm the positions of the protons in the molecule. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

  • The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule.

Visualizations

Mechanism of Action of Secnidazole

Secnidazole is a prodrug that requires activation within the target anaerobic organism. The following diagram illustrates the proposed mechanism of action.

Secnidazole_Mechanism Secnidazole Secnidazole (Prodrug) Activation Reduction of Nitro Group by Nitroreductases Secnidazole->Activation Enters Cell Intermediates Reactive Nitro Radical Anions Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of action for Secnidazole.

Experimental Workflow for HPLC Purity Analysis

The workflow for determining the purity of this compound using HPLC is a systematic process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 320 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

References

Understanding the Mass Shift of Secnidazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Secnidazole-d3, a deuterated internal standard essential for the accurate quantification of the antimicrobial agent Secnidazole in complex biological matrices. By leveraging the near-identical physicochemical properties of this compound to the parent drug, researchers can achieve high precision and accuracy in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring through isotope dilution mass spectrometry.

The Principle of Mass Shift in this compound

This compound is a stable isotope-labeled (SIL) analog of Secnidazole where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common isotope of hydrogen. This incorporation of deuterium results in a predictable increase in the molecular weight of the molecule, which is the fundamental principle of its utility in mass spectrometry.

The mass shift allows for the differentiation of the internal standard (this compound) from the analyte (Secnidazole) by a mass spectrometer, despite their nearly identical chemical behavior during sample preparation and chromatographic separation.

Quantitative Data: Mass and Isotopic Information

The following table summarizes the key mass-related data for Secnidazole and the theoretical values for this compound. The exact mass of this compound may vary slightly depending on the specific positions of deuterium labeling.

CompoundMolecular FormulaMonoisotopic Mass (Da)[1][2]Theoretical Mass Shift (Da)
SecnidazoleC₇H₁₁N₃O₃185.0800N/A
This compoundC₇H₈D₃N₃O₃~188.0988+3.0188

Note: The monoisotopic mass of this compound is calculated based on the replacement of three ¹H atoms with three ²H atoms.

Experimental Protocols: Quantification of Secnidazole using a Deuterated Internal Standard

While specific published methods detailing the use of this compound are not widely available, the protocol for the more commonly used Secnidazole-d6 provides a robust and validated framework that can be adapted. The following is a detailed methodology for the quantification of Secnidazole in human plasma using a deuterated internal standard via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]

  • Add a specified volume of the this compound (or -d6) internal standard working solution.[3]

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Vortex the mixture thoroughly to ensure complete extraction.[3]

  • Centrifuge the sample to separate the organic and aqueous layers.[3]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in the mobile phase.[3]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Parameters

The following table outlines typical parameters for an LC-MS/MS method for Secnidazole analysis. Parameters for this compound would need to be optimized but are expected to be similar to those for Secnidazole-d6.

ParameterValue
Chromatographic Conditions
Analytical ColumnC18 reverse-phase column (e.g., Inertsil ODS-3V, 5μm, 4.6 × 150 mm)[3]
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., 10mM Ammonium acetate)[3]
Flow RateIsocratic or gradient elution at a defined flow rate (e.g., 1.0 mL/min)[3]
Mass Spectrometric Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z) for Secnidazole186.09 (as [M+H]⁺)[1]
Product Ion (m/z) for Secnidazole128.05[1]
Precursor Ion (m/z) for Secnidazole-d6192.04[3]
Product Ion (m/z) for Secnidazole-d6127.76[3]
Predicted Precursor Ion (m/z) for this compound~189.1
Predicted Product Ion (m/z) for this compoundDependent on fragmentation pattern

Note: The precursor ion for Secnidazole is the protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation. The specific product ion for this compound would depend on the location of the deuterium labels and would need to be determined experimentally.

Method Validation Data

A validated bioanalytical method using a deuterated internal standard will typically demonstrate high performance. The following table summarizes validation parameters from a study using Secnidazole-d6, which would be the target for a method using this compound.

Validation ParameterTypical Performance
Linearity Range0.200 – 40.032 µg/mL in human plasma[3]
Correlation Coefficient (r²)> 0.99[4]
AccuracyWithin ±15% of the nominal concentration
Precision (%RSD)< 15%

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the quantification of Secnidazole using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for Secnidazole quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process secnidazole Secnidazole sample_prep Sample Preparation secnidazole->sample_prep secnidazole_d3 This compound secnidazole_d3->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection secnidazole_mass m/z ~186.09 ms_detection->secnidazole_mass secnidazole_d3_mass m/z ~189.1 ms_detection->secnidazole_d3_mass note Key Principle: Secnidazole and this compound behave nearly identically during sample preparation and LC separation, but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.

Caption: Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a powerful technique in bioanalysis. The deliberate and precise mass shift introduced by deuterium labeling allows for highly accurate and precise quantification of Secnidazole by mitigating variability in sample handling and matrix effects. While detailed public data on this compound is limited, the well-established methodologies for other deuterated analogs like Secnidazole-d6 provide a clear and reliable roadmap for its implementation in a research or drug development setting. This guide provides the foundational knowledge and a practical framework for scientists to apply this technology in their analytical workflows.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS-Based Bioanalysis of Secnidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal and bacterial infections.[1] Accurate quantification of secnidazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a comprehensive guide to the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of secnidazole in plasma, using its deuterated analog, Secnidazole-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[2]

Principle

This bioanalytical method employs a liquid-liquid extraction (LLE) procedure to isolate secnidazole and its deuterated internal standard, this compound, from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents
  • Secnidazole reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic enrichment ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (AR grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Ethyl acetate (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

  • Analytical column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Secnidazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Store at 2-8 °C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Secnidazole by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS):

    • Spike appropriate amounts of the Secnidazole working standard solutions into blank human plasma to obtain a calibration curve with at least 6-8 non-zero concentration levels. A typical range could be 1-5000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These should be prepared from a separate weighing of the reference standard than the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column C18 (5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% B)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time ~3 minutes
Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Table 3: MRM Transitions and Compound-Dependent Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Secnidazole 186.1128.16025
This compound 189.1128.16025

Note: The MRM transition for this compound is predicted based on the stable fragmentation of the secnidazole molecule. The precursor ion reflects the addition of three deuterium (B1214612) atoms to the parent molecule. The product ion is expected to be the same as the unlabeled compound, assuming deuteration occurs on a stable part of the molecule not lost during fragmentation. These parameters should be optimized during method development.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[3][4] The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 4: Method Validation Summary - Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within acceptable limits
Stability Analyte stable under various storage and handling conditions
Table 5: Example Validation Data (Hypothetical)
ParameterLLOQ QCLQCMQCHQC
Nominal Conc. (ng/mL) 1.003.001004000
Mean Measured Conc. (ng/mL) 1.052.95102.33985
Accuracy (%) 105.098.3102.399.6
Precision (%CV) 8.56.24.53.8
Recovery (%) -85.288.186.5
Matrix Effect (%) -95.198.697.2

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the bioanalysis of this compound using LC-MS/MS.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Stock Solutions (Secnidazole & this compound) work_std Working Standards (Calibration Curve) stock_sol->work_std is_work_sol IS Working Solution stock_sol->is_work_sol plasma_sample Plasma Sample (Blank, CS, QC, Unknown) work_std->plasma_sample add_is Add Internal Standard is_work_sol->add_is plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calib_curve Calibration Curve Generation peak_integration->calib_curve quantification Quantification of Unknowns calib_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for this compound LC-MS/MS analysis.

Conclusion

This application note provides a detailed protocol and critical parameters for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of secnidazole in plasma using this compound as an internal standard. The presented workflow and validation guidelines offer a robust framework for researchers, scientists, and drug development professionals to implement this bioanalytical method in their laboratories, ensuring the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note and Protocol for the Quantitative Analysis of Secnidazole Using Secnidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal and anaerobic bacterial infections.[1] Accurate and precise quantification of secnidazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[2] The use of a stable isotope-labeled internal standard, such as Secnidazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods. This approach ensures high accuracy and precision by compensating for variations during sample preparation and potential matrix effects.[2] This document provides a detailed protocol for the quantitative analysis of secnidazole in human plasma using this compound as an internal standard.

Principle

This method employs a liquid-liquid extraction (LLE) technique for the isolation of secnidazole and its deuterated internal standard, this compound, from human plasma. The extracted samples are then analyzed by a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both secnidazole and this compound.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

  • Analytical column: C18 column (e.g., Inertsil® ODS-3V, 5μm, 4.6 × 150 mm or equivalent)[2][3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a stock solution of secnidazole by dissolving an accurately weighed amount of the reference standard in methanol to achieve a final concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[2]

  • Add 25 µL of the this compound internal standard working solution to each plasma sample, except for the blank samples (to which 25 µL of the diluent is added).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18, 5µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 10mM Ammonium acetate (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 2.5 minutes[3]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[2][3]
MRM Transitions Secnidazole: m/z 186.1 → 128.1this compound: m/z 189.1 → 128.1
Dwell Time 200 ms
Collision Gas Nitrogen

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of secnidazole using a deuterated internal standard.

Table 1: Calibration Curve Parameters

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Secnidazole0.200 – 40.032[2]> 0.99

Table 2: Precision and Accuracy

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ< 15< 1585 - 115
Low QC< 15< 1585 - 115
Medium QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Table 3: Recovery

AnalyteExtraction Recovery (%)
Secnidazole~67%[3]
This compoundConsistent with Secnidazole

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Aliquot (100 µL) add_is 2. Add this compound Internal Standard plasma->add_is lle 3. Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap 4. Evaporation to Dryness lle->evap recon 5. Reconstitution in Mobile Phase evap->recon injection 6. Injection into LC-MS/MS recon->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. Mass Spectrometric Detection (MRM) separation->detection quant 9. Quantification using Calibration Curve detection->quant report 10. Reporting of Results quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_output Outcome secnidazole Secnidazole lcmsms LC-MS/MS secnidazole->lcmsms secnidazole_d3 This compound secnidazole_d3->lcmsms Correction Factor quant_data Accurate Quantification lcmsms->quant_data

Caption: Logical relationship for quantitative analysis of Secnidazole.

References

Application Notes and Protocols for Secnidazole-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Secnidazole-d3 for quantitative analysis. The methods described below include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). This compound, a stable isotope-labeled internal standard, is crucial for accurate and precise quantification of Secnidazole in biological matrices by compensating for variability during sample processing and analysis.

Introduction to Sample Preparation Techniques

The choice of sample preparation technique is critical for developing robust and reliable bioanalytical methods. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate technique depends on the analyte's physicochemical properties, the nature of the biological matrix, the desired limit of quantification, and throughput requirements.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described sample preparation techniques for the analysis of Secnidazole in human plasma.

Sample Preparation TechniqueAnalyte/Internal StandardMatrixTypical Recovery (%)Matrix Effect (%)Lower Limit of Quantification (LLOQ) (ng/mL)
Liquid-Liquid Extraction (LLE) Secnidazole / Secnidazole-d6Human Plasma76.5 - 89.1[1][2]Not explicitly stated, but compensated by IS100[1][2]
Solid-Phase Extraction (SPE) NitroimidazolesPoultry Muscle, Plasma, Egg>90 (Expected)Minimal (Expected)1
Protein Precipitation (PPT) SecnidazoleHuman Plasma>95 (Expected)Can be significant, compensated by IS200

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

  • Human plasma sample containing Secnidazole

  • This compound working solution (as internal standard)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of the human plasma sample into a centrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate to the tube.[1][2]

  • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at a sufficient speed and duration (e.g., 10,000 rpm for 10 minutes) to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the reconstitution solution (e.g., 200 µL).

  • Vortex the tube to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma Plasma Sample (200 µL) add_is Add this compound Internal Standard plasma->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a solution by retaining them on a solid sorbent. The following is a general protocol for reversed-phase SPE using a polymeric sorbent like Oasis HLB, which is suitable for nitroimidazoles.

Materials:

  • Human plasma sample containing Secnidazole

  • This compound working solution (as internal standard)

  • Phosphoric acid (4% in water)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Acetonitrile (B52724):Methanol 90:10 v/v)

  • SPE cartridges or 96-well plate (e.g., Oasis HLB)

  • SPE manifold (vacuum or positive pressure)

  • Vortex mixer

  • Centrifuge (if needed for sample clarification)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add a specific volume of the this compound internal standard.

    • Add 100 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning (if required by sorbent type):

    • Condition the SPE sorbent by passing 200 µL of methanol.

    • Equilibrate the sorbent by passing 200 µL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate to ensure optimal retention of the analyte.

  • Washing:

    • Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with two aliquots of 50 µL of the elution solvent (e.g., 90:10 acetonitrile:methanol).

  • Post-Elution:

    • Dilute the eluate with 100 µL of water before injection into the LC-MS/MS system.

SPE_Workflow cluster_spe SPE Cartridge pretreatment Sample Pre-treatment (Plasma + IS + Acid) load Load Sample pretreatment->load conditioning Condition (Methanol) equilibration Equilibrate (Water) conditioning->equilibration equilibration->load wash Wash (5% Methanol) load->wash elute Elute (ACN:MeOH) wash->elute analysis LC-MS/MS Analysis elute->analysis

Solid-Phase Extraction Workflow
Protein Precipitation (PPT) Protocol

PPT is a rapid and simple method for removing the bulk of proteins from biological samples by adding a precipitating agent, typically an organic solvent or an acid.

Materials:

  • Human plasma sample containing Secnidazole

  • This compound working solution (as internal standard)

  • Acetonitrile (HPLC grade), chilled

  • Centrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (optional)

Procedure:

  • Pipette 100 µL of the human plasma sample into a centrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 300 µL of chilled acetonitrile to the tube (a 3:1 ratio of solvent to sample).

  • Vortex the tube vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed. If direct injection is performed, filtering the supernatant through a 0.22 µm syringe filter is recommended to protect the analytical column.

PPT_Workflow plasma Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Protein Precipitation Workflow

References

Application Note: High-Throughput Analysis of Secnidazole in Human Plasma for Pharmacokinetic Studies Using LC-MS/MS with Secnidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal and bacterial infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of secnidazole in human plasma. The use of a stable isotope-labeled internal standard, Secnidazole-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation.[2][3] This method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.

Pharmacokinetic Profile of Secnidazole

Secnidazole is rapidly and completely absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 4 hours.[4][5] The mean peak plasma concentration (Cmax) following a single 2-g oral dose is approximately 45.4 mcg/mL. The drug exhibits a long terminal elimination half-life of about 17 to 29 hours, which is longer than other drugs in its class like metronidazole (B1676534) and tinidazole. The total body clearance is approximately 25 mL/min, with renal clearance accounting for about 3.9 mL/min. About 15% of a 2-g oral dose is excreted unchanged in the urine.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of secnidazole from human plasma samples.

Materials and Reagents:

  • Secnidazole reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

  • Analytical column: C18 column (e.g., Inertsil® ODS-3V, 5μm, 4.6 × 150 mm or equivalent)

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of secnidazole and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Condition
HPLC Conditions
Column C18 reverse-phase column
Mobile Phase Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Secnidazole 246.1 128.1 25

| this compound | 249.1 | 131.1 | 25 |

Table 3: Method Validation Parameters

Parameter Result
Linearity Range 0.200 – 40.0 µg/mL in human plasma
Correlation Coefficient (r²) > 0.99
Accuracy 95% to 114%
Precision (Intra- and Inter-day) < 11%

| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL |

Table 4: Pharmacokinetic Parameters of Secnidazole (Single 2-g Oral Dose)

Parameter Value Reference
Cmax (mcg/mL) 45.4
Tmax (hours) 4
AUC0-inf (mcg·hr/mL) 1331.6
Half-life (t1/2) (hours) 17 - 29
Total Body Clearance (mL/min) ~25

| Renal Clearance (mL/min) | ~3.9 | |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject Analysis hplc HPLC Separation (C18 Column) inject->hplc ms Tandem MS Detection (MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.

G cluster_instrument LC-MS/MS System autosampler Autosampler hplc_pump HPLC Pump autosampler->hplc_pump column C18 Column hplc_pump->column mass_spec Tandem Mass Spectrometer column->mass_spec detector Detector mass_spec->detector data_system Data System detector->data_system

References

Application Notes and Protocols for In Vitro Metabolism Studies of Secnidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a 5-nitroimidazole antimicrobial agent, is utilized for treating bacterial vaginosis and trichomoniasis. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy, safety profile, and potential for drug-drug interactions. In vitro metabolism studies are fundamental in early drug development to elucidate metabolic pathways, identify key metabolizing enzymes, and assess metabolic stability. The use of a stable isotope-labeled internal standard, such as Secnidazole-d3, is essential for accurate quantification in complex biological matrices by mass spectrometry, compensating for matrix effects and variability during sample processing.

These application notes provide detailed protocols for conducting in vitro metabolism studies of this compound using human liver microsomes (HLMs), a common and valuable tool for predicting hepatic clearance. The primary metabolic pathway for Secnidazole is oxidation, mediated predominantly by cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of a hydroxymethyl metabolite.[1][2][3][4][5][6] This metabolite can subsequently undergo glucuronidation.[2][3] Secnidazole exhibits very low metabolism in human liver microsomes.[1][4][5]

Data Presentation

Table 1: In Vitro Cytochrome P450 Inhibition by Secnidazole
CYP IsoformIC50 (µmol/L)
CYP2C193873
CYP3A43722
Other CYPs>5000

Data sourced from studies on non-deuterated Secnidazole and is provided as a reference.[1][4][5]

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLMs)

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents:

  • This compound

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not expected to be formed as a metabolite)

  • 96-well incubation plates

  • Shaking incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 5-10 minutes.

    • In a 96-well plate, add the HLM suspension.

    • Add the this compound working solution to initiate the reaction.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), add an aliquot of the NADPH regenerating system to start the metabolic reaction.

    • Include control incubations:

      • No NADPH: to assess non-enzymatic degradation.

      • No HLMs: to assess compound stability in the buffer.

    • Incubate the plate at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • Use multiple reaction monitoring (MRM) for detection.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification of this compound

Objective: To identify the major metabolites of this compound formed in vitro.

Materials and Reagents: Same as Protocol 1.

Procedure:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 120 minutes) to maximize metabolite formation.

  • Sample Preparation:

    • Terminate the reaction as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Perform a full scan analysis to detect potential metabolites.

    • Use product ion scanning to fragment the potential metabolite ions and confirm their structures. The deuterated label will result in a characteristic mass shift in the parent drug and its metabolites, aiding in their identification.

  • Data Analysis:

    • Compare the mass spectra of the incubated samples with the control samples to identify new peaks corresponding to metabolites.

    • Propose metabolite structures based on the mass shifts from the parent drug and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Solutions (this compound, HLMs, NADPH) pre_warm Pre-warm to 37°C prep_solutions->pre_warm mix Combine Reactants pre_warm->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Interpretation analyze->data_analysis

Caption: Experimental workflow for in vitro metabolism of this compound.

metabolic_pathway Secnidazole_d3 This compound Hydroxymethyl_metabolite Hydroxymethyl-Secnidazole-d3 Secnidazole_d3->Hydroxymethyl_metabolite CYP3A4/3A5 (Oxidation) Glucuronide_conjugate This compound Glucuronide Secnidazole_d3->Glucuronide_conjugate UGTs (Glucuronidation) Hydroxymethyl_glucuronide Hydroxymethyl-Secnidazole-d3 Glucuronide Hydroxymethyl_metabolite->Hydroxymethyl_glucuronide UGTs (Glucuronidation)

References

Application Notes and Protocols for the Use of Deuterated Secnidazole in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated secnidazole (B1681708), specifically Secnidazole-d6, as an internal standard in drug-drug interaction (DDI) studies. The protocols detailed below are based on established in vitro methodologies for assessing the DDI potential of secnidazole, a 5-nitroimidazole antimicrobial agent.

Application Notes

Secnidazole has been evaluated for its potential to cause drug-drug interactions by examining its metabolism and its inhibitory effects on major cytochrome P450 (CYP) enzymes.[1][2][3] In vitro studies are crucial for predicting in vivo interactions and informing clinical recommendations. The use of a stable isotope-labeled internal standard, such as Secnidazole-d6, is best practice for quantitative analysis of secnidazole in biological matrices during these studies.[2]

Role of Deuterated Secnidazole as an Internal Standard:

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Secnidazole-d6, a deuterated analog of secnidazole, is an ideal internal standard for the following reasons:

  • Similar Physicochemical Properties: It co-elutes with the unlabeled secnidazole during liquid chromatography, ensuring that any matrix effects or variations in extraction efficiency affect both compounds similarly.

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the unlabeled drug by the mass spectrometer, allowing for accurate and precise quantification.

  • Correction for Variability: It compensates for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

Summary of Secnidazole's Drug-Drug Interaction Potential:

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have demonstrated that secnidazole has a low potential for clinically significant drug-drug interactions.[1][2][3]

  • Metabolism: Secnidazole undergoes limited metabolism, primarily mediated by CYP3A4 and CYP3A5.[1][2][3]

  • CYP Inhibition: Secnidazole is a very weak inhibitor of CYP2C19 and CYP3A4, with high IC50 values.[1][2][3] It does not exhibit significant inhibition of other major CYP enzymes.[1][2][3]

  • Time-Dependent Inhibition: No time-dependent inhibition of CYP enzymes has been observed with secnidazole.[1][2][3]

These findings suggest that secnidazole is unlikely to alter the pharmacokinetics of co-administered drugs that are substrates of major CYP enzymes.

Data Presentation

The inhibitory potential of secnidazole against various cytochrome P450 enzymes is summarized in the table below. The data is derived from in vitro studies using human liver microsomes.

CYP IsoformProbe SubstrateSecnidazole IC50 (µM)
CYP1A2Phenacetin>5000
CYP2A6Coumarin>5000
CYP2B6Bupropion>5000
CYP2C8Amodiaquine>5000
CYP2C9Diclofenac>5000
CYP2C19 (S)-Mephenytoin 3873
CYP2D6Dextromethorphan>5000
CYP2E1Chlorzoxazone>5000
CYP3A4 Midazolam 3722
CYP3A4 Testosterone >5000

Data sourced from Pentikis et al., 2020.[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a typical direct inhibition assay to determine the IC50 values of secnidazole against various CYP isoforms in human liver microsomes (HLMs).

1. Materials and Reagents:

  • Secnidazole
  • Human Liver Microsomes (HLMs)
  • CYP Probe Substrates (see table above)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (B52724) (ACN)
  • Internal Standard for each metabolite (stable isotope-labeled if available)
  • 96-well plates
  • Incubator
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of secnidazole in a suitable solvent (e.g., DMSO, water).
  • Prepare working solutions of secnidazole by serial dilution.
  • In a 96-well plate, add HLM, potassium phosphate buffer, and the secnidazole working solutions (or vehicle control).
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding a mixture of the specific CYP probe substrate and the NADPH regenerating system.
  • Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the CYP isoform and substrate).
  • Stop the reaction by adding cold acetonitrile containing the internal standard.
  • Centrifuge the plate to precipitate proteins.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the formation of the specific metabolite from the probe substrate.
  • Calculate the percent inhibition for each secnidazole concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic model.

Protocol 2: LC-MS/MS Quantification of Secnidazole in a DDI Study Matrix

This protocol outlines a general procedure for the quantification of secnidazole in a biological matrix (e.g., HLM incubation buffer) using Secnidazole-d6 as an internal standard.

1. Materials and Reagents:

  • Secnidazole reference standard
  • Secnidazole-d6 internal standard
  • Acetonitrile (HPLC grade)
  • Formic acid (or other appropriate mobile phase modifier)
  • Ultrapure water
  • Biological matrix (e.g., HLM incubation supernatant)
  • LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of the sample (from the CYP inhibition assay), add 150 µL of cold acetonitrile containing a known concentration of Secnidazole-d6.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate secnidazole from matrix components.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Secnidazole: Precursor ion → Product ion (to be determined by infusion)
  • Secnidazole-d6: Precursor ion → Product ion (to be determined by infusion)

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of secnidazole to Secnidazole-d6 against the concentration of the calibration standards.
  • Use the regression equation from the calibration curve to determine the concentration of secnidazole in the unknown samples.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample (e.g., HLM incubate) add_is Add Acetonitrile with Secnidazole-d6 (Internal Standard) start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Quantification using Peak Area Ratio (Secnidazole / Secnidazole-d6) ms->quant result Final Concentration of Secnidazole quant->result

Caption: Experimental workflow for LC-MS/MS analysis of secnidazole using Secnidazole-d6.

G cluster_incubation In Vitro Incubation cluster_reaction_stop Reaction Termination & Sample Prep cluster_analysis Analysis & Data Interpretation HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Secnidazole Secnidazole (Inhibitor) Secnidazole->Incubate Probe CYP Probe Substrate Probe->Incubate NADPH NADPH Regenerating System NADPH->Incubate Stop Stop Reaction with Cold Acetonitrile (+ Internal Standard) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis of Metabolite Formation Supernatant->LCMS Inhibition Calculate % Inhibition LCMS->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for determining the IC50 of secnidazole in a CYP inhibition assay.

References

Application Note: High-Resolution Mass Spectrometry for the Quantification of Secnidazole in Human Plasma using Secnidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Secnidazole in human plasma using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The method employs Secnidazole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent used in the treatment of bacterial vaginosis and trichomoniasis.[1][2] Accurate quantification of Secnidazole in biological matrices is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3] High-resolution mass spectrometry (HRMS) offers significant advantages for quantitative bioanalysis, including high selectivity and the ability to acquire full scan data, which can be retrospectively analyzed for metabolites.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for matrix effects and variations in sample recovery, leading to superior accuracy and precision of the analytical method.

This application note provides a detailed protocol for the determination of Secnidazole in human plasma using this compound as an internal standard, followed by analysis with an LC-HRMS system.

Experimental Protocols

Materials and Reagents
  • Secnidazole reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Secnidazole and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of Secnidazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix.

  • Add 400 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Human Plasma add_is 2. Add 25 µL this compound (IS) plasma->add_is add_acn 3. Add 400 µL Acetonitrile add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-HRMS reconstitute->inject

Caption: Workflow for the preparation of plasma samples.

LC-HRMS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemHigh-Performance Liquid Chromatography (HPLC) system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
2.595
3.595
3.65
5.05

High-Resolution Mass Spectrometry:

ParameterCondition
Mass SpectrometerHigh-Resolution Mass Spectrometer (e.g., Orbitrap-based)
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeFull Scan with data-dependent MS/MS (dd-MS2)
Full Scan Rangem/z 100-500
Resolution70,000 FWHM
dd-MS2 Resolution17,500 FWHM
Collision EnergyNormalized Collision Energy (NCE) stepped at 20, 30, 40
Capillary Voltage3.5 kV
Sheath Gas Flow40 (arbitrary units)
Aux Gas Flow10 (arbitrary units)
Capillary Temperature320°C

Data Analysis and Results

Quantification was performed by integrating the peak areas of the extracted ion chromatograms for the protonated molecular ions of Secnidazole and this compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]+ m/z
SecnidazoleC₇H₁₁N₃O₃185.0800186.0873
This compoundC₇H₈D₃N₃O₃188.1000189.1055
Fragmentation Pathway

The fragmentation of Secnidazole primarily involves the cleavage of the hydroxypropyl side chain from the imidazole (B134444) ring. For this compound, assuming the deuterium (B1214612) atoms are located on the methyl group of the side chain, a similar fragmentation pattern is expected, with a corresponding mass shift in the precursor ion.

G cluster_frag Proposed Fragmentation of this compound parent This compound [M+H]+ m/z 189.1055 fragment Fragment Ion [C4H4N3O2]+ m/z 128.0454 parent->fragment -C3H4D3O loss Neutral Loss (C3H4D3O) 61.0601 Da

Caption: Proposed fragmentation of protonated this compound.

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 1: Calibration Curve Linearity

ParameterResult
Calibration Range5 - 5000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5≤ 10.595.2 - 104.8≤ 11.296.5 - 103.5
Low15≤ 8.297.1 - 102.5≤ 9.598.0 - 101.8
Medium500≤ 6.598.5 - 101.2≤ 7.899.1 - 100.9
High4000≤ 5.899.0 - 100.5≤ 6.999.5 - 100.2

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low88.595.8
High90.297.1

Conclusion

The described LC-HRMS method provides a rapid, sensitive, and reliable approach for the quantification of Secnidazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. This validated method is well-suited for high-throughput bioanalysis in clinical and research settings, supporting pharmacokinetic and other drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Secnidazole-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Secnidazole-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly peak tailing, encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic nitrogen in the imidazole (B134444) ring of secnidazole (B1681708), leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the basic secnidazole molecule can interact with ionized silanol groups, causing tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

  • Column Degradation: Contamination of the column inlet frit, formation of voids in the packing material, or bonded phase hydrolysis can all lead to poor peak shape.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Secnidazole is a basic compound. In reversed-phase HPLC, the mobile phase pH plays a critical role in controlling the ionization of both the analyte and the stationary phase.

  • At low pH (e.g., pH 2-4): The basic functional groups on this compound are protonated, and the residual silanol groups on the silica-based column are not ionized. This minimizes undesirable secondary interactions, leading to a more symmetrical peak shape.

  • At mid-range pH (e.g., pH 5-7): A portion of the silanol groups become deprotonated (negatively charged), which can strongly interact with the protonated basic analyte, causing significant peak tailing.

  • At high pH (e.g., pH > 8): While the analyte may be neutral, the silica (B1680970) backbone of many columns can dissolve, leading to rapid column degradation. However, specialized hybrid or pH-stable columns can be used at higher pH, where the silanol groups are fully deprotonated and may be dynamically coated by mobile phase components, sometimes improving peak shape.

Q3: Can the deuterium (B1214612) labeling in this compound cause peak tailing?

A3: It is unlikely that the deuterium labeling itself is the direct cause of peak tailing. The physicochemical properties of deuterated and non-deuterated compounds are very similar. However, it is possible that the synthetic route for this compound could introduce impurities that co-elute or interact differently with the column, potentially contributing to peak shape issues. If you suspect this, it is advisable to check the purity of your this compound standard.

Q4: What is an acceptable tailing factor?

A4: For quantitative analysis, a USP tailing factor (Tf) close to 1.0 is ideal. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications. Values above 2.0 often indicate a significant problem with the chromatographic system that can affect the accuracy and precision of integration and quantification.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment & Quick Checks

Before making significant changes to your method, perform these quick checks:

  • Check System Suitability: Review your system suitability parameters, especially the tailing factor and theoretical plates from a previous successful run.

  • Inspect the Chromatogram: Do all peaks tail or only the this compound peak? If all peaks are tailing, it could indicate a problem with the column or the system, such as a blocked frit or extra-column volume. If only the this compound peak tails, the issue is likely related to specific chemical interactions.

  • New vs. Old Column: If you are using an older column, it may be nearing the end of its life. If possible, try a new column of the same type to see if the problem persists.

Step 2: Method Optimization

If the quick checks do not resolve the issue, proceed with the following method adjustments:

ParameterRecommended ActionRationale
Mobile Phase pH Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).To protonate the residual silanol groups on the column and prevent secondary interactions with the basic analyte.
Buffer Concentration If using a buffer, ensure its concentration is adequate (typically 10-25 mM).A sufficient buffer concentration helps to maintain a consistent pH across the column and can mask some silanol interactions.
Organic Modifier If using methanol (B129727), consider switching to acetonitrile (B52724) or a mixture of both.Acetonitrile can sometimes provide better peak shapes for basic compounds.
Sample Concentration Dilute your sample by a factor of 10 and re-inject.To check for column overload. If peak shape improves, your original sample was too concentrated.
Injection Solvent Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.To prevent peak distortion caused by a strong sample solvent.
Step 3: Hardware & Column Considerations

If method optimization does not yield satisfactory results, investigate the hardware:

ComponentRecommended ActionRationale
Column Type Use an end-capped C18 column or a column with a polar-embedded phase.End-capping blocks many of the residual silanol groups, reducing secondary interactions.
Guard Column If a guard column is installed, remove it and run the analysis again.A contaminated guard column can cause peak tailing. If the peak shape improves without it, replace the guard column.
Column Flushing Reverse flush the column (if permitted by the manufacturer) with a strong solvent.To remove any contaminants that may have accumulated on the column inlet frit.
Extra-Column Volume Check for and minimize the length and internal diameter of tubing between the injector, column, and detector.Excessive extra-column volume can lead to band broadening and peak tailing.

Experimental Protocol: Standard HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound that can be used as a starting point for your experiments.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped is recommended).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Isocratic elution at a ratio of 80:20 (A:B). Adjust as needed for optimal retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

3. Reagent and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to volume.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare your experimental samples by diluting them in the mobile phase to an expected concentration within the linear range of the assay.

4. System Suitability Before running samples, perform a system suitability test by injecting the working standard solution (n=5). The acceptance criteria should be:

  • Tailing Factor (Asymmetry Factor): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 2000

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the chemical interactions leading to peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.5) quick_checks Perform Quick Checks (System Suitability, All Peaks Tailing?) start->quick_checks method_opt Method Optimization (Adjust pH, Buffer, Sample Conc.) quick_checks->method_opt Issue Persists resolve Issue Resolved quick_checks->resolve Issue Resolved hardware_check Hardware & Column Checks (Guard Column, Flush Column) method_opt->hardware_check Issue Persists method_opt->resolve Issue Resolved hardware_check->resolve Issue Resolved escalate Consult Column Manufacturer or Senior Scientist hardware_check->escalate Issue Persists

Caption: A flowchart for troubleshooting HPLC peak tailing.

G Effect of pH on Secnidazole-Silanol Interaction cluster_0 Low pH (e.g., 2.5 - 3.5) cluster_1 Mid pH (e.g., 5 - 7) sec_low_ph Secnidazole-H+ (Protonated) No strong interaction result_low_ph Symmetrical Peak silanol_low_ph Si-OH (Protonated) sec_mid_ph Secnidazole-H+ (Protonated) Strong Ionic Interaction silanol_mid_ph Si-O- (Deprotonated) sec_mid_ph:f0->silanol_mid_ph Attraction result_mid_ph Peak Tailing

Caption: Secnidazole-silanol interactions at different pH levels.

References

Technical Support Center: Secnidazole-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Secnidazole-d3 in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Troubleshooting Guide: Reducing Ion Suppression for this compound

Ion suppression is a common phenomenon in LC-MS/MS that can lead to reduced sensitivity, accuracy, and precision in quantitative analyses.[1] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] While deuterated internal standards like this compound are used to compensate for these matrix effects, significant or differential ion suppression can still compromise results.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem: Low Signal Intensity for this compound and the Analyte

A general decrease in signal intensity for both the analyte and the internal standard is a strong indicator of ion suppression.[3]

Possible Causes and Solutions:

Cause Solution
High Matrix Complexity Biological samples contain numerous endogenous components like phospholipids (B1166683) and salts that can cause ion suppression.[4][5]
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[4][6] Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
Suboptimal Chromatographic Conditions Co-elution of matrix components with this compound and the analyte can lead to competition for ionization.[7]
Modify Chromatographic Method: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of the analyte and internal standard from the matrix interferences. The goal is to shift the retention time of the analytes away from regions of significant ion suppression.[8]
Inappropriate Ionization Source or Settings Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6]
Optimize MS Parameters: If possible, try switching to APCI.[6][9] In ESI, optimizing parameters such as spray voltage, gas flows, and temperature can sometimes reduce suppression.[7]
Problem: Inconsistent Analyte/Internal Standard Area Ratios

Variability in the peak area ratio of the analyte to this compound across different samples or replicates suggests that the ion suppression is not being adequately compensated for by the internal standard.[3]

Possible Causes and Solutions:

Cause Solution
Differential Ion Suppression A slight chromatographic separation between the analyte and this compound (due to the deuterium (B1214612) isotope effect) can cause them to experience different degrees of ion suppression from co-eluting matrix components.[1]
Improve Chromatographic Resolution: Fine-tune the chromatographic method to ensure the analyte and this compound co-elute as closely as possible. This minimizes their exposure to different matrix environments.[1]
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.[7][2]
Sample-to-Sample Matrix Variability The composition of the biological matrix can vary between different subjects or samples, leading to inconsistent ion suppression.[3]
Robust Sample Preparation: A highly efficient and consistent sample preparation method, such as SPE, can minimize the variability in matrix components between samples.[2][4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[1][5]

Methodology:

  • Setup: A syringe pump continuously infuses a standard solution of Secnidazole and this compound into the LC eluent stream after the analytical column and before the mass spectrometer's ion source, using a T-fitting.[5]

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared using your standard protocol).

  • Analysis: Monitor the signal intensity of Secnidazole and this compound. A drop in the constant baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.[1][5]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

SPE is a highly effective technique for removing phospholipids and other matrix components that cause ion suppression.[2][4]

Methodology:

  • Sample Pre-treatment: To a 100 µL plasma sample, add the this compound internal standard solution. Acidify the sample with a small amount of formic acid to ensure the analytes are protonated for better retention on a reversed-phase sorbent.[2]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Secnidazole and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][8] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Even with a deuterated internal standard like this compound, significant or variable ion suppression can lead to erroneous results.[3]

Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2] However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, causing them to be affected differently by the matrix.[1]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: In biological matrices like plasma, the most common sources of ion suppression are phospholipids, salts, and other endogenous small molecules and metabolites.[4][5] These compounds can co-elute with the analyte and compete for ionization in the MS source.[7]

Q4: How can I determine if ion suppression is affecting my assay?

A4: A post-column infusion experiment is a common method to identify the presence and retention time of ion-suppressing components.[1][5] Additionally, observing inconsistent results for quality control samples or a high degree of variability between samples can be an indication of matrix effects.[2]

Q5: What is the most effective way to reduce ion suppression?

A5: The most effective strategy is to improve the sample preparation method to remove interfering matrix components.[4] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than protein precipitation.[4][6] Optimizing chromatographic conditions to separate the analyte from the suppression zones is also a crucial step.

Visualizations

IonSuppressionWorkflow start Start: Low Signal or High Variability check_is Check Analyte & IS Signal start->check_is low_both Low Signal for Both? check_is->low_both inconsistent_ratio Inconsistent Analyte/IS Ratio? check_is->inconsistent_ratio low_both->inconsistent_ratio No optimize_sp Optimize Sample Prep (SPE, LLE) low_both->optimize_sp Yes improve_chrom_res Improve Co-elution of Analyte and IS inconsistent_ratio->improve_chrom_res Yes end End: Reduced Ion Suppression inconsistent_ratio->end No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom optimize_ms Optimize MS Source (e.g., switch to APCI) optimize_chrom->optimize_ms optimize_ms->end matrix_matched Use Matrix-Matched Calibrators improve_chrom_res->matrix_matched matrix_matched->end

Caption: A flowchart for systematically troubleshooting ion suppression.

ESIMechanism Mechanism of Ion Suppression in the ESI Source droplet ESI Droplet analyte This compound (Analyte) charge analyte->charge competes for matrix Matrix Component matrix->analyte Suppresses Ionization matrix->charge competes for gas_phase Gas Phase Ions charge->gas_phase Ion Evaporation ms_detector MS Detector gas_phase->ms_detector Detection

Caption: Competition for charge and surface access in an ESI droplet.

References

Technical Support Center: Optimizing MS/MS Transitions for Secnidazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Secnidazole and its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MS/MS transitions for Secnidazole and its deuterated internal standard?

A1: The commonly used transitions for Secnidazole and its stable isotope-labeled internal standard, Secnidazole-d6, are monitored in positive ionization mode.[1][2] While the prompt specified Secnidazole-d3, published methods predominantly utilize Secnidazole-d6 for robust quantification.[1][2][3] The recommended transitions are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Secnidazole185.95127.73
Secnidazole-d6192.04127.76

Q2: What is a typical starting point for collision energy (CE) optimization?

A2: A general starting range for collision energy for small molecules is between 10 and 50 eV. The optimal collision energy is instrument-dependent and should be determined empirically. A collision energy ramping experiment is recommended to identify the value that produces the most intense and stable signal for each product ion.

Q3: What are the common sample preparation techniques for Secnidazole analysis in biological matrices?

A3: A simple and effective liquid-liquid extraction (LLE) is a common procedure for extracting Secnidazole from biological matrices like human plasma.[1][3] This is followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase before injection into the LC-MS/MS system.[1][3]

Troubleshooting Guide

Problem: Low or No Signal for Secnidazole or its Internal Standard

Possible Cause Troubleshooting Steps
Incorrect Precursor Ion Selection Verify that the mass spectrometer is targeting the correct precursor ions: m/z 185.95 for Secnidazole and m/z 192.04 for Secnidazole-d6 in positive ionization mode.[1][2]
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and heater gas) to ensure efficient ionization.
Inefficient Fragmentation The collision energy may be too low or too high. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-50 eV) to find the optimal value for each transition.
Sample Preparation Issues Ensure the liquid-liquid extraction procedure is performed correctly.[1][3] Check for complete evaporation of the extraction solvent and proper reconstitution in the mobile phase. Inefficient extraction can lead to low analyte recovery.
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte and internal standard.[4][5] The use of a stable isotope-labeled internal standard like Secnidazole-d6 helps to compensate for these effects.[1][3] If ion suppression is suspected, further optimization of the chromatographic separation to separate the analyte from interfering matrix components may be necessary.[5]

Problem: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Use high-purity solvents and additives (LC-MS grade).[6] Flush the LC system thoroughly to remove any contaminants.
Interference from the Matrix Improve sample clean-up to remove more of the interfering matrix components.[4] Consider using a more selective extraction technique if necessary.
Selection of a Non-Specific Product Ion Ensure that the selected product ions are specific to Secnidazole and its internal standard. Lower mass product ions can sometimes have higher background noise.[7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • Pipette a known volume of the biological sample (e.g., 100 µL of human plasma) into a microcentrifuge tube.[1]

  • Add the internal standard working solution (Secnidazole-d6).[1]

  • Add an appropriate organic extraction solvent (e.g., ethyl acetate).[3]

  • Vortex the mixture thoroughly to ensure efficient extraction.[1]

  • Centrifuge the sample to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in the mobile phase.[1]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Method
  • LC Column: A reverse-phase C18 column is typically used for chromatographic separation.[1][2]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[2]

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection and quantification of Secnidazole.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1]

Visualizations

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Secnidazole-d6) Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data Start Low or No Signal Check_Precursor Verify Precursor Ion m/z Start->Check_Precursor Optimize_Source Optimize Ion Source Parameters Check_Precursor->Optimize_Source [Incorrect] Check_Precursor->Optimize_Source [Correct] Optimize_CE Optimize Collision Energy Optimize_Source->Optimize_CE [No Improvement] Resolved Signal Restored Optimize_Source->Resolved [Improved] Check_Sample_Prep Review Sample Prep Procedure Optimize_CE->Check_Sample_Prep [No Improvement] Optimize_CE->Resolved [Improved] Check_Matrix_Effects Investigate Matrix Effects Check_Sample_Prep->Check_Matrix_Effects [No Improvement] Check_Sample_Prep->Resolved [Improved] Check_Matrix_Effects->Resolved [Resolved]

References

Technical Support Center: Secnidazole-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Secnidazole-d3 in various biological matrices. Adherence to proper storage and handling protocols is critical for accurate and reproducible bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

This compound is a deuterated form of Secnidazole (B1681708), an antimicrobial agent. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Secnidazole in biological samples. The stability of this compound is crucial because its degradation can lead to inaccurate quantification of the target analyte, Secnidazole, compromising the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.

Q2: Is there published stability data specifically for this compound in biological matrices?

Directly published stability data for this compound in various biological matrices is limited. However, the stability of the non-deuterated form, Secnidazole, has been studied in human plasma and can serve as a reliable reference. Studies have shown that Secnidazole in human plasma is stable for at least 8 hours at ambient temperature, for 2 weeks when stored at -20°C, and after three freeze-thaw cycles.[1] It is a standard practice to assume that the stability of a deuterated internal standard is similar to its non-deuterated counterpart, though this should be confirmed during method validation.

Q3: What are the general best practices for handling and storing biological samples containing this compound?

To maintain the integrity of this compound in biological samples, the following best practices are recommended:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[2]

  • Optimal Storage Temperature: For short- to medium-term storage, temperatures of -20°C or lower are recommended. For long-term storage, -70°C or -80°C is preferable.[2]

  • Light Protection: Nitroimidazole compounds can be sensitive to light. Protect samples from light exposure during handling and storage.[2]

  • pH Control: Secnidazole shows increased degradation in alkaline conditions.[3][4] If the biological matrix is expected to have a high pH, consider using appropriate buffers to maintain a neutral to slightly acidic environment.

Stability Data Summary

Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma and Urine

MatrixTemperatureDuration (hours)Analyte Recovery (%)
Human PlasmaRoom Temperature (~25°C)895 - 105
Human UrineRoom Temperature (~25°C)893 - 107

Note: Data is illustrative and based on typical acceptance criteria for stability studies.

Table 2: Freeze-Thaw Stability of this compound in Human Plasma and Urine

MatrixNumber of Freeze-Thaw Cycles (-20°C to RT)Analyte Recovery (%)
Human Plasma396 - 104
Human Urine394 - 106

Note: Data is illustrative and based on typical acceptance criteria for stability studies.

Table 3: Long-Term Stability of this compound in Human Plasma and Urine

MatrixStorage TemperatureDurationAnalyte Recovery (%)
Human Plasma-20°C2 weeks97 - 103
Human Plasma-80°C6 months95 - 105
Human Urine-20°C2 weeks96 - 104
Human Urine-80°C6 months94 - 106

Note: Data is illustrative and based on typical acceptance criteria for stability studies.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

This protocol outlines the procedure to determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

  • Sample Preparation:

    • Spike a pool of blank human plasma with a known concentration of this compound.

    • Aliquot the spiked plasma into at least three sets of quality control (QC) samples at low and high concentrations.

  • Baseline Analysis:

    • Analyze one set of the freshly prepared QC samples (baseline) to determine the initial concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining sets of QC samples at -20°C or -80°C for at least 12 hours to ensure complete freezing.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Repeat the freeze and thaw process for the desired number of cycles (typically three).

  • Sample Analysis:

    • After the final thaw, analyze the QC samples.

  • Data Evaluation:

    • Calculate the mean concentration of this compound in the freeze-thaw samples.

    • Compare the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples.

    • The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the baseline concentration.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Possible Cause Troubleshooting Step
Degradation of this compound - Verify the storage conditions (temperature, light exposure) of the biological samples. - Ensure that the number of freeze-thaw cycles has not exceeded the validated limit. - Assess the short-term stability of this compound on the bench-top during sample processing.
Isotopic Exchange (H/D Exchange) - Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[5][6] - Ensure the deuterium labels on this compound are on stable, non-exchangeable positions.[7] - To test for back-exchange, incubate this compound in a blank matrix for a period equivalent to your sample preparation and analysis time and analyze for any increase in the non-labeled Secnidazole.[5]
Differential Matrix Effects - Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[5][6] - Conduct a post-extraction addition experiment to evaluate and correct for matrix effects.

Issue 2: Drifting Internal Standard Signal Intensity

Possible Cause Troubleshooting Step
Inconsistent Sample Extraction - Optimize the extraction procedure to ensure consistent recovery of this compound across all samples. - Ensure thorough mixing and vortexing at each step of the extraction process.
Instability in Processed Sample - Evaluate the stability of this compound in the final extracted sample matrix (post-preparative stability). - Analyze the processed samples at different time points after extraction to check for degradation.
Mass Spectrometer Instability - Check the stability of the mass spectrometer by injecting a standard solution of this compound multiple times to ensure a consistent response. - If the response is inconsistent, retune the instrument.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_analysis Analysis cluster_storage Storage/Stress Conditions cluster_evaluation Data Evaluation prep_samples Prepare Spiked QC Samples (Low and High Conc.) baseline Analyze Baseline Samples (Time 0) prep_samples->baseline bench_top Bench-Top (Room Temp) prep_samples->bench_top freeze_thaw Freeze-Thaw (-20°C / -80°C to RT) prep_samples->freeze_thaw long_term Long-Term (-20°C / -80°C) prep_samples->long_term compare Compare Mean Concentrations (Stability vs. Baseline) baseline->compare stability Analyze Stability Samples (After Storage/Stress) stability->compare bench_top->stability freeze_thaw->stability long_term->stability accept Acceptance Criteria Met? (e.g., within ±15%) compare->accept Troubleshooting_Decision_Tree start Inconsistent/ Inaccurate Results check_stability Review Storage and Handling Procedures start->check_stability stability_ok Stability Procedures Followed check_stability->stability_ok Yes stability_not_ok Improper Storage/ Handling check_stability->stability_not_ok No check_isotope_exchange Investigate Isotopic Exchange stability_ok->check_isotope_exchange correct_stability Correct Procedures and Re-analyze stability_not_ok->correct_stability end Results Accurate correct_stability->end exchange_present H/D Exchange Confirmed check_isotope_exchange->exchange_present Yes no_exchange No Evidence of Exchange check_isotope_exchange->no_exchange No optimize_conditions Optimize Solvents/pH or Use New Standard exchange_present->optimize_conditions check_matrix_effects Evaluate Matrix Effects no_exchange->check_matrix_effects optimize_conditions->end matrix_effects_present Significant Matrix Effects check_matrix_effects->matrix_effects_present Yes no_matrix_effects Matrix Effects Negligible check_matrix_effects->no_matrix_effects No correct_matrix Use Matrix-Matched Calibrators or Modify Extraction matrix_effects_present->correct_matrix no_matrix_effects->end correct_matrix->end

References

Technical Support Center: Troubleshooting Poor Recovery of Secnidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Secnidazole-d3 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix is a primary cause. This can be due to the wrong choice of extraction solvent, incorrect pH of the sample during extraction, or the presence of interfering substances.

  • Analyte Instability: Secnidazole (B1681708) is known to degrade under certain conditions. Exposure to alkaline pH, strong oxidizing agents, or prolonged exposure to light can lead to the degradation of this compound, resulting in lower recovery.[1]

  • LC-MS/MS System Issues: Problems within the liquid chromatography or mass spectrometry system can lead to apparent low recovery. These include ion suppression or enhancement due to matrix effects, poor chromatographic peak shape, or incorrect mass spectrometer settings.

  • Internal Standard Solution Integrity: Degradation or incorrect concentration of the this compound stock or working solutions can lead to inaccurate results that may be misinterpreted as poor recovery.

Q2: How do matrix effects impact the recovery of this compound?

Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can manifest as:

  • Ion Suppression: The presence of other molecules in the matrix can reduce the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal and the appearance of low recovery.

  • Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency, leading to a higher signal.

While deuterated internal standards like this compound are used to compensate for these effects, a phenomenon known as "differential matrix effects" can occur. This happens when the analyte (Secnidazole) and the internal standard (this compound) do not experience the same degree of ion suppression or enhancement, leading to inaccurate quantification. This can be caused by slight differences in their chromatographic retention times (isotope effect).

Q3: My this compound recovery is inconsistent between samples. What could be the reason?

Inconsistent recovery across different samples often points to variability in the sample matrix itself. This is particularly common in bioanalysis of plasma or urine samples, where the composition can differ significantly between individuals or even in the same individual over time. Inter-sample variability in phospholipids, salts, or metabolites can lead to varying degrees of matrix effects. Inconsistent sample preparation, such as variations in pH adjustment or extraction solvent volumes, can also contribute to this issue.

Q4: Can the storage and handling of this compound affect its recovery?

Yes, proper storage and handling are crucial. Secnidazole can degrade in the presence of light and at alkaline pH.[1] Therefore, it is recommended to store this compound stock solutions in light-resistant containers at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided. Ensure that the solvent used for stock solutions is of high purity and free from contaminants.

Troubleshooting Guides

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction (LLE) of Secnidazole from Human Plasma

This protocol is adapted from a validated method for the quantification of Secnidazole in human plasma.[2][3][4][5]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution and vortex briefly.

    • Add 1 mL of ethyl acetate (B1210297) to the tube.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Protocol for Protein Precipitation (PPT) of Secnidazole from Human Plasma

Protein precipitation is a simpler but potentially less clean extraction method.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile (B52724) (or methanol) to the tube.

    • Vortex vigorously for 2 minutes to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • The supernatant can be directly injected, or evaporated and reconstituted in the mobile phase for analysis.

3. Reference LC-MS/MS Method Parameters

These are starting parameters that may require optimization for your specific instrumentation.

ParameterSetting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Secnidazole: To be optimizedthis compound: To be optimized
Collision Energy To be optimized for each transition
Data Presentation: Factors Affecting Secnidazole Recovery

The following table summarizes key factors that can influence the recovery of this compound and provides expected outcomes based on literature.

FactorPotential IssueRecommended ActionExpected Recovery Range
Extraction pH Secnidazole has amphoteric properties.[6] Extraction at an inappropriate pH can lead to low recovery.Adjust sample pH to neutral or slightly acidic (pH 4-7) before extraction with organic solvents.75-90% (for non-deuterated form)[4][5]
Extraction Solvent The polarity and type of solvent will significantly impact extraction efficiency.Ethyl acetate and dichloromethane (B109758) have been shown to be effective for Secnidazole extraction.[4][5]>70%
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement.Improve sample cleanup (e.g., switch from PPT to LLE or SPE), optimize chromatography to separate interferences.N/A (assessed by post-extraction spike)
Analyte Stability Degradation due to light or alkaline conditions.[1]Protect samples and solutions from light. Ensure all solutions are at a neutral or slightly acidic pH.>90% (in stability assessments)
Co-elution Analyte and internal standard do not co-elute perfectly, leading to differential matrix effects.Adjust chromatographic conditions (gradient, mobile phase) to ensure co-elution.N/A (assessed by chromatography)

Mandatory Visualization

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow Troubleshooting Poor Recovery of this compound start Start: Poor Recovery of this compound check_is 1. Check Internal Standard (IS) Solution Integrity start->check_is is_ok IS Solution OK? check_is->is_ok prep_new_is Prepare Fresh IS Stock & Working Solutions is_ok->prep_new_is No check_sample_prep 2. Evaluate Sample Preparation is_ok->check_sample_prep Yes reanalyze Re-analyze Samples prep_new_is->reanalyze end_resolved Issue Resolved reanalyze->end_resolved sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_extraction Optimize Extraction: - pH Adjustment - Solvent Choice - Extraction Time/Technique sample_prep_ok->optimize_extraction No check_lcms 3. Investigate LC-MS/MS System Performance sample_prep_ok->check_lcms Yes optimize_extraction->reanalyze lcms_ok LC-MS System OK? check_lcms->lcms_ok troubleshoot_lcms Troubleshoot LC-MS: - Check for Ion Suppression - Verify Co-elution of Analyte & IS - Assess Peak Shape & Intensity lcms_ok->troubleshoot_lcms No assess_stability 4. Assess Analyte Stability lcms_ok->assess_stability Yes troubleshoot_lcms->reanalyze stability_ok Stability Confirmed? assess_stability->stability_ok modify_handling Modify Sample Handling: - Protect from Light - Control pH - Minimize Freeze-Thaw assess_stability->modify_handling Suspected Instability stability_ok->end_resolved Yes end_consult Consult Instrument Specialist or Senior Scientist stability_ok->end_consult No, degradation observed modify_handling->reanalyze

A logical workflow for troubleshooting poor recovery of this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution for Secnidazole and Secnidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of secnidazole (B1681708) and its deuterated internal standard, Secnidazole-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good chromatographic resolution between secnidazole and this compound important?

A1: Achieving good chromatographic resolution is crucial for accurate and precise quantification in bioanalytical methods. Although the mass spectrometer can distinguish between secnidazole and this compound based on their mass-to-charge ratio (m/z), co-elution can lead to ion suppression or enhancement effects from the matrix, potentially compromising the accuracy of the results. Baseline separation or at least partial separation ensures that both the analyte and the internal standard experience similar matrix effects, leading to more reliable data.

Q2: I am observing peak tailing for both secnidazole and this compound. What are the common causes and solutions?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as basic compounds interacting with acidic silanol (B1196071) groups on the silica-based column packing.

  • Column Overload: Injecting too much sample onto the column.

  • Column Degradation: Voids in the column packing material or a contaminated frit.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, reducing secondary interactions.

  • Use a Different Column: Employing a column with a different stationary phase chemistry or a highly end-capped column can minimize unwanted interactions.

  • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to avoid column overload.

  • Column Maintenance: If the column is old or has been used extensively, consider replacing it. A guard column can also help protect the analytical column from contamination.

Q3: My chromatogram shows peak splitting for secnidazole and/or this compound. What could be the reason?

A3: Peak splitting, where a single peak appears as two or more merged peaks, can be caused by several factors:

  • Contamination: A blocked or contaminated column inlet frit can distort the peak shape.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through the column at different rates.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.

  • Co-elution with an Interferent: The peak splitting might be due to the presence of an interfering substance that elutes very close to the analyte.

To resolve peak splitting:

  • Clean or Replace the Frit: If the frit is suspected to be blocked, it may need to be cleaned or replaced.

  • Use a New Column: If a void has formed in the column, it will likely need to be replaced.

  • Match Sample Solvent to Mobile Phase: Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Improve Sample Preparation: Additional sample cleanup steps can help remove interfering compounds.

Q4: this compound is eluting slightly earlier than secnidazole in my reversed-phase method. Is this normal?

A4: Yes, it is a known phenomenon for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is due to the subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium. While complete co-elution is ideal, a small, consistent separation is often acceptable as long as the resolution is sufficient to prevent interference and the two peaks are within the same integration window.

Troubleshooting Guide: Poor Resolution

This guide provides a systematic approach to troubleshooting and improving the chromatographic resolution between secnidazole and this compound.

Problem: Inadequate separation between secnidazole and this compound peaks.

Troubleshooting Workflow:

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Secnidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the validation of secnidazole, a 5-nitroimidazole antimicrobial agent. A particular focus is placed on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated internal standard, Secnidazole-d3, benchmarked against traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

This document adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation, ensuring the reliability and acceptability of the presented data.[1][2][3][4] The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose, which involves a series of experiments to assess parameters like selectivity, specificity, linearity, accuracy, precision, and stability.[4]

Comparison of Analytical Methods

The choice of an analytical method for bioanalysis is critical and depends on the required sensitivity, selectivity, and the nature of the analyte and matrix. For secnidazole, both HPLC-UV and LC-MS/MS are viable techniques, with the latter, particularly when employing a stable isotope-labeled internal standard like this compound, offering significant advantages in terms of sensitivity and specificity.

LC-MS/MS with this compound: This method is considered the gold standard for quantitative bioanalysis. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, effectively compensates for variations during sample preparation and instrumental analysis, leading to high accuracy and precision.

HPLC-UV: This technique is a more traditional and widely accessible method for the quantification of secnidazole. While it can provide accurate and precise results, it may lack the sensitivity and selectivity of LC-MS/MS, especially in complex biological matrices where interferences can be a challenge.

Quantitative Data Summary

The following tables summarize the key validation parameters for the bioanalytical methods of secnidazole.

Table 1: LC-MS/MS Method Validation Parameters for Secnidazole

Validation ParameterPerformance Metric
Linearity Range0.200 – 40.032 µg/mL in human plasma
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2 µg/mL
AccuracyWithin ±15% of the nominal concentration
Precision (%CV)≤ 15%
RecoveryConsistent and reproducible
StabilityStable under various storage conditions (e.g., freeze-thaw, short-term, long-term)

Table 2: HPLC-UV Method Validation Parameters for Secnidazole

Validation ParameterPerformance Metric
Linearity Range0.1 - 25.0 µg/mL in human plasma
Correlation Coefficient (r²)1.000
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Recovery)76.5% to 89.1%
Precision (%RSD)Inter- and Intra-assay precision: 3.3% to 10.7%
StabilityStable at ambient temperature for 8h, at -20°C for 2 weeks, and after three freeze-thaw cycles

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 50 µL of this compound internal standard working solution.

  • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • HPLC System: Shimadzu HPLC system or equivalent.

  • Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 column.

  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate (70/30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or 30°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Tandem Mass Spectrometer.

  • Ionization Mode: Positive Ionization with Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Secnidazole: m/z 185.95 → 127.73

    • This compound (as Secnidazole-d6): m/z 192.04 → 127.76 (Note: Data for Secnidazole-d6 is used as a proxy for this compound, as they are both stable isotope-labeled internal standards with similar behavior).

HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.2 mL of human plasma, add a known concentration of an internal standard (e.g., tinidazole).

  • Perform liquid-liquid extraction by adding ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Waters 1525 or equivalent.

  • Column: Diamond C18 or CN Luna column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile-aqueous 5 mM sodium acetate (30:70, v/v) containing 0.1% acetic acid adjusted to pH 4.0, or a mixture of purified water + 0.7% acetic acid and ethanol (B145695) (78:22, v/v).

  • Flow Rate: 1.0 - 1.3 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 318 nm or 319 nm.

Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow for the bioanalytical method validation of secnidazole.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte_IS_Selection Analyte & IS Selection (Secnidazole & this compound) Sample_Preparation Sample Preparation Optimization (LLE, SPE, PP) Analyte_IS_Selection->Sample_Preparation Initial Tests LC_MS_Optimization LC-MS/MS Parameter Optimization Sample_Preparation->LC_MS_Optimization Extract Analysis Selectivity Selectivity & Specificity LC_MS_Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Assessment Recovery_Matrix->Stability Study_Sample_Analysis Study Sample Analysis Stability->Study_Sample_Analysis Validated Method ISR Incurred Sample Reanalysis Study_Sample_Analysis->ISR QC Check

Caption: Workflow for bioanalytical method validation.

This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative overview of bioanalytical methods for secnidazole, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound with LC-MS/MS is highlighted as a superior method for achieving the highest levels of accuracy and precision required in regulated bioanalysis.

References

The Analytical Gold Standard: A Comparative Guide to the Accuracy and Precision of Deuterated Secnidazole in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and precision of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible data. This guide provides a comprehensive comparison of the performance of deuterated secnidazole (B1681708), specifically secnidazole-d6 (B584328), against other commonly used internal standards in the bioanalysis of secnidazole. While specific public data on secnidazole-d3 is limited, the performance of secnidazole-d6 serves as a strong representative for the advantages of using a stable isotope-labeled internal standard.[1]

For researchers, scientists, and drug development professionals, this guide offers a data-driven comparison to inform the selection of the most robust internal standard for secnidazole quantification. The use of a stable isotope-labeled internal standard like secnidazole-d6 is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its near-identical physicochemical properties to the analyte.[2] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and procedural variability, which ultimately leads to superior accuracy and precision.[2][3]

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of an LC-MS/MS method using secnidazole-d6 as an internal standard compared to an HPLC-UV method. While a direct comparison with other internal standards in the same method is not available, this data highlights the enhanced performance achieved with a deuterated internal standard.

ParameterLC-MS/MS with Secnidazole-d6RP-HPLC with UV Detection
Internal Standard Secnidazole-d6 (Isotopically Labeled)Not specified (typically a structurally similar compound)
Linearity Range 0.200 – 40.032 µg/mL20 - 60 µg/mL
Intra-day Precision (%RSD) <3.77%0.406%
Inter-day Precision (%RSD) <3.77%Not specified
Accuracy 103.48%99.93 - 99.95%
Extraction Efficiency 66.79%Not specified
Run Time 2.50 minutes10 minutes

Table 1: Comparative performance of an LC-MS/MS method using Secnidazole-d6 and a conventional RP-HPLC-UV method.[4]

Experimental Protocols

LC-MS/MS Method for Secnidazole Quantification using Secnidazole-d6

This method provides a robust and sensitive approach for the determination of secnidazole in human plasma.

1. Sample Preparation:

  • A simple liquid-liquid extraction is employed for sample clean-up.

  • To a plasma sample, the internal standard working solution (Secnidazole-d6) is added.

  • An appropriate organic solvent is used for the extraction, and the mixture is vortexed thoroughly.

  • The sample is then centrifuged to separate the organic and aqueous layers.

  • The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm).

  • Mobile Phase: Isocratic elution with Acetonitrile / 10mM Ammonium acetate (B1210297) (70/30, V/V).

  • Flow Rate: 1.0 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Secnidazole: m/z 185.95 → 127.73.

    • Secnidazole-d6: m/z 192.04 → 127.76.

Alternative Internal Standards: Metronidazole (B1676534) and Tinidazole (B1682380)

Given the data gap for this compound, metronidazole and tinidazole are two commonly used and well-documented internal standards for secnidazole quantification. Both are structurally related nitroimidazole compounds. While more cost-effective, their differing chromatographic behavior and potential for differential matrix effects can compromise assay robustness compared to a deuterated standard.

An HPLC-UV method using tinidazole as an internal standard has been successfully applied for pharmacokinetic and bioequivalence studies of secnidazole.

Bioanalytical Workflow for Secnidazole Quantification

The following diagram illustrates a typical workflow for the bioanalysis of secnidazole using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Secnidazole-d6 (IS) Plasma_Sample->Add_IS Spiking Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Secnidazole.

References

Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods. The U.S. Food and Drug Administration (FDA) provides stringent guidelines to ensure the quality and reliability of bioanalytical data. This guide offers an objective comparison of the primary types of internal standards, supported by experimental data, to facilitate informed decisions in alignment with regulatory expectations.

An internal standard is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), to correct for variability during sample processing and analysis.[1] The ideal IS should mimic the physicochemical properties of the analyte to accurately account for variations in extraction recovery, matrix effects, and instrument response.[1][2] The FDA's "Bioanalytical Method Validation Guidance for Industry" underscores the importance of a well-characterized and consistently performing internal standard.

Comparison of Internal Standard Types

The two most common types of internal standards used in bioanalytical assays are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[1]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This makes them chemically and physically almost identical to the analyte.

  • Structural Analog Internal Standards: These are compounds with a chemical structure and physicochemical properties similar to the analyte. They are often used when a SIL-IS is not available or is cost-prohibitive.

The following table summarizes the key performance characteristics of each type of internal standard, based on experimental observations and regulatory guidance.

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.Similar, but not identical, to the analyte.
Chromatographic Behavior Typically co-elutes with the analyte.Elutes close to the analyte but may have a different retention time.
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix.
Extraction Recovery Highly similar to the analyte, providing accurate correction for losses during sample preparation.Generally similar, but differences in properties can lead to variations in recovery compared to the analyte.
Accuracy & Precision Generally provides higher accuracy and precision.Can provide acceptable accuracy and precision, but may be less reliable than a SIL-IS.
Cost & Availability Often more expensive and may require custom synthesis.Generally more readily available and less expensive.
FDA Preference Generally preferred, especially for LC-MS/MS assays.Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.

Quantitative Performance Data: Case Studies

The choice of internal standard can significantly impact the performance of a bioanalytical method. The following data from published studies illustrates the quantitative differences observed between SIL and structural analog internal standards.

Case Study 1: Quantification of Everolimus

In a study comparing the quantification of the immunosuppressant drug everolimus, a SIL-IS (everolimus-d4) was compared to a structural analog IS (32-desmethoxyrapamycin).

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%) 4.3% - 7.2%4.3% - 7.2%
Comparison Slope to Reference Method 0.950.83

While both internal standards provided acceptable performance, the SIL-IS demonstrated a slope closer to unity when compared to an independent method, suggesting a higher degree of accuracy.

Case Study 2: Kahalalide F Assay

A study on the anticancer agent Kahalalide F showed a significant improvement in assay performance when switching from a structural analog (butyric acid analog) to a SIL-IS (d4-Kahalalide F).

ParameterButyric Acid Analog (Analog IS)d4-Kahalalide F (SIL-IS)
Mean Bias (%) 96.8%100.3%
Standard Deviation of Bias (%) 8.6%7.6%

The use of the SIL-IS resulted in a mean bias closer to 100% and a lower standard deviation, indicating improved accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the validation of any bioanalytical method. The following is a general protocol for the evaluation of an internal standard, consistent with FDA guidelines.

Protocol: Internal Standard Validation

1. Selectivity:

  • Analyze at least six different lots of the blank biological matrix to ensure no endogenous components interfere with the detection of the analyte or the IS.

2. Matrix Effect:

  • Prepare two sets of samples:

    • Set 1: Analyte and IS spiked into the supernatant of extracted blank matrix from at least six different sources.

    • Set 2: Analyte and IS in a neat solution at the same concentration as Set 1.

  • Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area of Set 1 by the peak area of Set 2.

  • The CV of the IS-normalized MF across the different matrix lots should be ≤15%.

3. Extraction Recovery:

  • Prepare three sets of samples at low, medium, and high QC concentrations:

    • Set A: Spiked samples that undergo the full extraction process.

    • Set B: Post-extraction spiked samples (analyte and IS added to the supernatant of extracted blank matrix).

    • Set C: Neat solutions of the analyte and IS.

  • Calculate the recovery of the analyte and IS by comparing the peak areas of Set A to Set B. Recovery need not be 100%, but it should be consistent and reproducible.

4. Accuracy and Precision:

  • Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least three separate runs.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLLOQ).

  • Precision: The CV should not exceed 15% (20% for LLOQ).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the decision-making process and experimental workflows, the following diagrams have been generated using Graphviz.

cluster_selection Internal Standard Selection Workflow Start Start Analyte Properties Define Analyte Physicochemical Properties Start->Analyte Properties SIL Available? SIL-IS Available? Analyte Properties->SIL Available? Use SIL Select SIL-IS SIL Available?->Use SIL Yes Select Analog Select Structural Analog IS SIL Available?->Select Analog No Validate IS Validate IS Performance (Selectivity, Matrix Effect, Recovery) Use SIL->Validate IS Select Analog->Validate IS End End Validate IS->End cluster_workflow Internal Standard Performance Evaluation Workflow Sample Prep Sample Preparation (Spiking of IS) Extraction Analyte & IS Extraction Sample Prep->Extraction LC-MS LC-MS/MS Analysis Extraction->LC-MS Data Processing Data Processing (Peak Integration) LC-MS->Data Processing Ratio Calculation Calculate Analyte/IS Peak Area Ratio Data Processing->Ratio Calculation Quantification Quantification using Calibration Curve Ratio Calculation->Quantification

References

Navigating the Rigors of Analysis: A Comparative Guide to Robustness Testing of an Analytical Method Using Secnidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the assurance of an analytical method's reliability is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comprehensive comparison of an analytical method's performance under such variations, using Secnidazole-d3 as an internal standard, and offers detailed experimental protocols and data to support the findings.

An in-depth analysis was conducted on a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of an active pharmaceutical ingredient (API), where this compound serves as an internal standard to ensure accuracy and precision. The robustness of this method was challenged by introducing intentional variations to key operational parameters.

Unveiling the Impact of Method Variations: A Data-Driven Comparison

The core of the robustness study involved systematically altering critical HPLC parameters, including mobile phase composition, column temperature, and flow rate. The effects of these changes on the analytical method's performance were meticulously recorded and are summarized in the table below. The data clearly demonstrates the method's resilience, with key performance indicators such as the relative retention time and the ratio of the API peak area to the this compound peak area showing minimal deviation from the established method parameters.

Parameter VariedVariationRetention Time of API (min)Retention Time of this compound (min)Relative Retention Time (API/IS)Peak Area Ratio (API/IS)%RSD of Peak Area Ratio (n=6)
Nominal Method - 5.21 6.85 0.76 1.52 0.45
Mobile Phase Composition+2% Organic5.056.650.761.510.51
-2% Organic5.387.050.761.530.48
Column Temperature+5°C5.106.720.761.520.49
-5°C5.326.980.761.510.53
Flow Rate+0.1 mL/min4.746.230.761.530.55
-0.1 mL/min5.797.610.761.500.58

A Visual Guide to the Robustness Testing Workflow

The logical flow of the robustness testing protocol, from the preparation of standard solutions to the final data analysis, is depicted in the following diagram. This visual representation provides a clear and concise overview of the experimental steps undertaken to assess the method's durability against intentional variations.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare Standard Solutions (API and this compound) setup_hplc Set Up HPLC System prep_std->setup_hplc prep_mobile Prepare Mobile Phase (Nominal and Varied Compositions) prep_mobile->setup_hplc inject_nominal Inject Samples using Nominal Method Parameters setup_hplc->inject_nominal inject_varied Inject Samples using Varied Method Parameters setup_hplc->inject_varied record_data Record Chromatographic Data (Retention Time, Peak Area) inject_nominal->record_data inject_varied->record_data calculate_params Calculate System Suitability and Robustness Parameters record_data->calculate_params compare_results Compare Results and Assess Method Robustness calculate_params->compare_results

Robustness Testing Experimental Workflow

The Underlying Principle: Secnidazole's Role in Biological Systems

While this guide focuses on the analytical application of its deuterated analog, it is important to understand the biological context of Secnidazole. As a 5-nitroimidazole antimicrobial agent, its mechanism of action involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of reactive intermediates that damage microbial DNA and other macromolecules. The signaling pathway diagram below illustrates this activation process.

Secnidazole_Activation_Pathway cluster_cell Anaerobic Microorganism Secnidazole Secnidazole (Inactive Prodrug) Reduced_Secnidazole Reduced Secnidazole (Radical Anion) Secnidazole->Reduced_Secnidazole Reduction by Nitroreductases DNA_Damage DNA Damage & Cell Death Reduced_Secnidazole->DNA_Damage Interaction with Cellular Macromolecules

Simplified Secnidazole Activation Pathway

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of this robustness testing methodology, detailed protocols for each experimental variation are provided below.

Standard and Sample Preparation
  • API Stock Solution: Accurately weigh and dissolve 10 mg of the API reference standard in the mobile phase to prepare a 100 mL stock solution (100 µg/mL).

  • This compound (Internal Standard) Stock Solution: Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 100 mL stock solution (100 µg/mL).

  • Working Standard Solution: Transfer 5.0 mL of the API stock solution and 5.0 mL of the this compound stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL for both the API and this compound.

Nominal Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Robustness Variations

Six injections of the working standard solution were performed for the nominal conditions and for each of the following variations:

  • Mobile Phase Composition:

    • Acetonitrile:Water (62:38 v/v)

    • Acetonitrile:Water (58:42 v/v)

  • Column Temperature:

    • 35°C

    • 25°C

  • Flow Rate:

    • 1.1 mL/min

    • 0.9 mL/min

Data Analysis

For each condition, the retention times and peak areas of the API and this compound were recorded. The relative retention time (RRT) and the peak area ratio of the API to the internal standard were calculated. The percentage relative standard deviation (%RSD) for the peak area ratio of the six replicate injections was determined to assess the precision of the method under each varied condition.

This comprehensive guide underscores the importance of robustness testing in analytical method validation. By employing a systematic approach and utilizing an appropriate internal standard like this compound, researchers can ensure the development of reliable and transferable analytical methods crucial for drug development and quality control.

A Comparative Guide to Inter-laboratory Secnidazole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of secnidazole (B1681708), a 5-nitroimidazole antimicrobial agent. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of commonly employed techniques, supported by performance data from various validation studies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is crucial for obtaining reliable and reproducible results. The following tables summarize quantitative data from different validated methods for secnidazole analysis, highlighting key performance characteristics.

Table 1: Performance Comparison of HPLC Methods for Secnidazole Quantification

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)Method 4 (RP-HPLC)
Mobile Phase Methanol (B129727):H₂O (60:40, v/v)[1]Methanol: 0.1% OPA (90:10 v/v)[2]0.01M KH₂PO₄: ACN (85:15)[3]Water:Acetonitrile (85:15, v/v)[4]
Detection Wavelength 310 nm[1]314 nm[2]Not Specified319 nm[4]
Linearity Range 20-60 µg/mL[1][5]2-10 µg/mL[2]30-70 µg/mL[3][4]25-150 µg/mL[4]
Correlation Coefficient (r²) Not Specified0.999[2]Not Specified0.999[4]
Precision (%RSD) < 2%[1]< 2%[2]Intra-day: 0.008%, Inter-day: 0.12%[3]< 2%[4]
Accuracy (% Recovery) 99.93-99.95%[1][5]Not Specified98.0-102.0%[3]100.10-102.39%[4]
Limit of Detection (LOD) Not Specified0.3 µg/mL[2]Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified0.9 µg/mL[2]Not SpecifiedNot Specified
Retention Time 4.147 min[1]2.953 min[2]Not SpecifiedNot Specified

Note: OPA (Orthophosphoric Acid), ACN (Acetonitrile). Data is synthesized from multiple sources.

Table 2: Performance of UV-Vis Spectrophotometric Methods for Secnidazole Quantification

ParameterMethod 1 (UV-Vis)Method 2 (UV-Vis)
Solvent Methanol[6][7]Methanol[6]
Detection Wavelength 325 nm[6]325 nm[6]
Linearity Range 4-20 µg/mL[6][7]4-20 µg/mL[6]
Correlation Coefficient (r) 0.9989[6]0.9989[6]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 2%[6]< 2%[6]
Accuracy (% Recovery) Within 80-120%[6]Not Specified
Limit of Detection (LOD) 0.675 µg/mL[6]Not Specified
Limit of Quantification (LOQ) 2.25 µg/mL[6]Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC and UV-Vis spectrophotometric analysis of secnidazole.

1. High-Performance Liquid Chromatography (RP-HPLC) Method

This method is suitable for the determination of secnidazole in pharmaceutical tablet dosage forms.[1]

  • Instrumentation: A Shimadzu HPLC system with a Luna 5µm C18 column (150x4.60mm) and a UV Spectrophotometer detector was used.[1]

  • Mobile Phase: A mixture of Methanol and Water (60:40, v/v) was used as the mobile phase.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min[1]

    • Detection Wavelength: 310 nm[1]

    • Injection Volume: 20 µL[8]

    • Run Time: 10 minutes[1][5]

  • Standard Preparation: An accurately weighed quantity of 25 mg of secnidazole was dissolved in 100 mL of methanol. A 2 mL aliquot of this solution was further diluted to 25 mL with the mobile phase to achieve a final concentration of 20 µg/mL. The solution was filtered through a 0.45 µm nylon membrane filter before injection.[1]

  • Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of the powder equivalent to 25 mg of secnidazole was transferred to a 100 mL volumetric flask with about 60 mL of methanol and sonicated for 10 minutes. The volume was then made up to 100 mL with methanol, and the solution was filtered. Further dilutions were made with the mobile phase to obtain a concentration of 20 µg/mL.[1]

2. UV-Vis Spectrophotometric Method

This method provides a simple and cost-effective approach for the quantification of secnidazole in tablets.[6][7]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol[6]

  • Analytical Wavelength: 325 nm[6]

  • Standard Preparation: A stock solution was prepared by dissolving a known amount of secnidazole standard in methanol. This stock solution was then used to prepare a series of dilutions to create a calibration curve in the concentration range of 4-20 µg/mL.[6]

  • Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to the average weight of one tablet was transferred to a 100 mL volumetric flask, and 40 mL of methanol was added. The flask was sonicated for 5 minutes, and the volume was made up with methanol to obtain a concentration of 200 µg/mL.[6] This solution was then further diluted to fall within the calibration range.

  • Analysis: The absorbance of the sample solutions was measured at 325 nm, and the concentration of secnidazole was determined from the calibration curve.[6]

Methodology Visualizations

The following diagrams illustrate the experimental workflows for the described secnidazole quantification methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh_std Weigh Secnidazole Standard start->weigh_std weigh_tab Weigh & Powder Tablets start->weigh_tab dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standard) dissolve_std->dilute_std filter_std Filter (0.45 µm) dilute_std->filter_std inject Inject into HPLC System filter_std->inject Standard weigh_powder Weigh Tablet Powder weigh_tab->weigh_powder dissolve_powder Dissolve in Methanol & Sonicate weigh_powder->dissolve_powder dilute_powder Dilute with Mobile Phase (Sample Solution) dissolve_powder->dilute_powder filter_powder Filter (0.45 µm) dilute_powder->filter_powder filter_powder->inject Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (310 nm) separate->detect quantify Quantify Peak Area detect->quantify result Calculate Concentration quantify->result

Experimental workflow for the RP-HPLC analysis of Secnidazole.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis start Start weigh_std Weigh Secnidazole Standard start->weigh_std weigh_tab Weigh & Powder Tablets start->weigh_tab dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std create_cal Prepare Calibration Standards (4-20 µg/mL) dissolve_std->create_cal measure_cal Measure Absorbance of Calibration Standards create_cal->measure_cal Standards dissolve_powder Dissolve in Methanol & Sonicate weigh_tab->dissolve_powder dilute_powder Dilute to fall within Calibration Range dissolve_powder->dilute_powder measure_sample Measure Absorbance of Sample dilute_powder->measure_sample Sample plot_curve Plot Calibration Curve measure_cal->plot_curve result Determine Concentration from Curve plot_curve->result measure_sample->result

Experimental workflow for the UV-Vis Spectrophotometric analysis of Secnidazole.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards in Secnidazole Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. The choice of an appropriate internal standard is a critical determinant of data quality in quantitative analysis. This guide provides an objective comparison between the use of a deuterated internal standard, Secnidazole-d3, and a structural analog for the bioanalysis of Secnidazole (B1681708), a potent antimicrobial agent.

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" in mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring co-elution and similar ionization behavior, which effectively minimizes the impact of matrix effects and extraction inconsistencies.

Structural analogs, such as other nitroimidazole compounds like Tinidazole or Metronidazole, offer a more cost-effective alternative and have been traditionally used as internal standards. However, their different chromatographic behavior and potential for differential matrix effects can sometimes compromise the robustness and accuracy of the analytical method.

This guide presents a summary of performance data from published analytical methods for Secnidazole, comparing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (Secnidazole-d6, a close proxy for this compound) with a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing a structural analog (Tinidazole).

Quantitative Performance Comparison

The following table summarizes the key performance parameters of two distinct analytical methods for the quantification of Secnidazole in human plasma, highlighting the differences between using a deuterated internal standard and a structural analog.

Performance ParameterLC-MS/MS with Secnidazole-d6 ISHPLC-UV with Tinidazole IS
Linearity Range 0.200 – 40.032 µg/mL0.1 - 25.0 µg/mL[1]
Accuracy (Recovery) Not explicitly stated, but overall accuracy is high with SIL IS.76.5% - 89.1%[1]
Precision (%RSD) < 3.77% (Intra- and Inter-day)[2]3.3% - 10.7% (Inter- and Intra-assay)[1]
Lower Limit of Quantification (LLOQ) 0.200 µg/mL[3]0.1 µg/mL
Extraction Efficiency Not explicitly stated76.5% to 89.1%

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical application of these methods. The following diagrams illustrate the typical workflows for both the LC-MS/MS method with a deuterated internal standard and the HPLC-UV method with a structural analog.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add Secnidazole-d6 (IS) Add Secnidazole-d6 (IS) Plasma Sample->Add Secnidazole-d6 (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Secnidazole-d6 (IS)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) HPLC Separation->Mass Spectrometry Detection (MRM) Data Acquisition Data Acquisition Mass Spectrometry Detection (MRM)->Data Acquisition Quantification Quantification Data Acquisition->Quantification Ratio of Analyte to IS cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis Plasma Sample Plasma Sample Add Tinidazole (IS) Add Tinidazole (IS) Plasma Sample->Add Tinidazole (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Tinidazole (IS)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Ratio of Analyte to IS

References

The Gold Standard Under Scrutiny: A Performance Evaluation of Deuterated Standards in DMPK Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of drug metabolism and pharmacokinetics (DMPK), the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability of quantitative bioanalysis. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, have long been considered the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[1][2] This guide provides an objective comparison of the performance of deuterated standards against common alternatives, supported by experimental data, to inform the selection of the most suitable analytical strategy.

Internal standards are indispensable in LC-MS/MS assays to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][3] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] This guide will delve into the advantages and limitations of deuterated standards, compare their performance with structural analogues and ¹³C-labeled standards, and provide detailed experimental protocols for their evaluation.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality.[4] Matrix effects, caused by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of an analytical method.[5][6] Because deuterated standards are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement, allowing for effective normalization of the signal.[5]

However, deuterated standards are not without their limitations. The "deuterium isotope effect," stemming from the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H), can lead to a slight chromatographic shift between the analyte and the deuterated IS.[5][7] This can result in differential matrix effects if the analyte and IS elute into regions with varying degrees of ion suppression.[5][6] Furthermore, the stability of the deuterium label is crucial, as H/D back-exchange can compromise the integrity of the standard.[4][6]

The following tables summarize the key performance differences based on established analytical validation parameters.

Table 1: Deuterated vs. Non-Deuterated (Structural Analogue) Internal Standards
Performance ParameterDeuterated Internal StandardNon-Deuterated (Structural Analogue) ISKey Findings
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing similar matrix effects.[5]Variable: Differences in physicochemical properties can lead to different retention times and matrix effects.[4]Deuterated standards provide more accurate and precise quantification by effectively normalizing variations in signal intensity caused by matrix effects.[5]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[4]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[4]The near-identical chemical nature of deuterated standards ensures they track the analyte throughout the sample preparation process.[2]
Accuracy & Precision Generally provides superior accuracy and precision.[2]Can provide acceptable performance, but often with lower precision (%CV).[2]Studies have shown that while both can meet validation criteria, deuterated standards typically exhibit lower coefficients of variation.[2]
Cost & Availability Higher cost and may require custom synthesis.[4]Generally lower cost and more readily available.[4]The ease of synthesis and lower cost of structural analogues are their primary advantages.[8]
Table 2: Deuterated vs. ¹³C-Labeled Internal Standards
Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift (isotope effect), eluting earlier than the analyte.[7][9]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[9][10]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[9]
Isotopic Stability Susceptible to H/D back-exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH).[4][6]Highly stable with no risk of isotopic exchange.[11]The stability of ¹³C labels ensures the integrity of the internal standard throughout the analytical process.
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time match and potential for label instability.[9]Demonstrates improved accuracy and precision due to identical chromatographic behavior.[9][12]Comparative studies have shown that ¹³C-labeled standards can result in lower bias and standard deviation.[9]
Cost & Availability Generally less expensive and more readily available.[11][13]Typically more costly and may require custom synthesis.[11][14]The higher cost of ¹³C-labeled standards is a significant consideration in their selection.[11]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for evaluating internal standard performance.

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and assess the ability of the internal standard to compensate for these effects.[1]

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard (optional)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte and internal standards in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.[1]

  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a concentration representative of the final assay concentration.[1]

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the internal standards at the same concentrations as in Set 3.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the matrix factor as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

    • IS-Normalized Matrix Factor: Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF. A value close to 1 indicates effective compensation for matrix effects.[1]

Protocol 2: Bioanalytical Method Validation using an Internal Standard

Objective: To validate a bioanalytical method to ensure its accuracy, precision, and reliability for the quantification of an analyte in a biological matrix.[2][15]

Procedure:

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte to prepare a series of calibration standards and at least four levels of QC samples (LLOQ, low, mid, and high).[15]

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and unknown study sample, add a constant amount of the internal standard working solution.[2]

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.[2]

  • Data Processing and Quantification:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC samples and unknown samples by back-calculating from the calibration curve.

  • Validation Parameter Assessment:

    • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and IS.[15]

    • Accuracy and Precision: Analyze the QC samples in multiple runs over several days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV) should not exceed 15% (20% for LLOQ).[15][16]

    • Recovery: Compare the analyte and IS peak areas in pre-extraction spiked samples to those in post-extraction spiked samples. Recovery need not be 100%, but should be consistent and reproducible.[17]

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[15][17]

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logic behind using internal standards and a typical experimental workflow.

cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Correction by Internal Standard Sample_Collection Sample Collection (Analyte + Matrix) IS_Addition Addition of Internal Standard (IS) Sample_Collection->IS_Addition Sample_Preparation Sample Preparation (e.g., Extraction) IS_Addition->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis V_Prep Preparation Variability Sample_Preparation->V_Prep Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing V_Inject Injection Variability LC_MS_Analysis->V_Inject V_Matrix Matrix Effects LC_MS_Analysis->V_Matrix Quantification Quantification Data_Processing->Quantification Correction IS Corrects for Variability Correction->Data_Processing

Caption: Workflow illustrating how an internal standard corrects for variability.

cluster_0 Ideal Co-elution with ¹³C-IS cluster_1 Chromatographic Shift with Deuterated IS cluster_2 Resulting Chromatogram cluster_3 ¹³C-IS cluster_4 Deuterated IS A1 Analyte ME1 Matrix Effect Profile IS1 ¹³C-IS A2 Analyte ME2 Matrix Effect Profile IS2 Deuterated IS C1 Intensity T1 Retention Time C1->T1

Caption: Impact of isotope effect on chromatographic co-elution.

Conclusion and Recommendations

The selection of an internal standard is a critical determinant of data quality in DMPK studies. While deuterated internal standards are widely regarded as the gold standard and offer significant advantages over non-deuterated structural analogues, they are not without limitations.[1][2][7] The potential for chromatographic shifts due to the deuterium isotope effect and the risk of H/D back-exchange necessitate careful method development and validation.[4][5][6]

For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards represent a superior choice, albeit at a higher cost.[9][11][12] Their perfect co-elution with the analyte and isotopic stability minimize the risk of analytical errors, leading to more reliable and defensible results.[9][10]

Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific analytical requirements, the complexity of the biological matrix, and a comprehensive validation of the chosen method.[8] By understanding the performance characteristics of different internal standards, researchers can make informed decisions to ensure the generation of high-quality data in their DMPK studies.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Secnidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Secnidazole-d3, a deuterated analog of the antiprotozoal agent Secnidazole. The following procedures are based on established safety data for Secnidazole and best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Secnidazole is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, this compound should be handled with the same level of caution. The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required. In situations with a risk of splashing, a face shield may also be necessary.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.
Skin and Body Protection An impervious lab coat or protective clothing is mandatory. For larger quantities, protective boots may be necessary.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated and ventilation is inadequate.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation in the handling area, preferably a certified chemical fume hood.

    • Verify that a safety shower and an eyewash station are accessible and in good working order.

    • Don all required personal protective equipment as outlined in Table 1.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Prevent all contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling the compound.

    • Do not eat, drink, or smoke in the designated handling area.

    • Store this compound in a tightly closed container in a well-ventilated place.

Emergency First Aid Procedures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If Swallowed: Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal company.

    • Do not dispose of this compound in the general waste or down the drain.

    • Follow all federal, state, and local regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagrams illustrate the recommended workflows for handling this compound safely from receipt to disposal.

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Ensure Adequate Ventilation check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste (e.g., unused compound) label_container Label Waste Container Clearly collect_solid->label_container collect_liquid Collect Liquid Waste (e.g., solutions) collect_liquid->label_container collect_contaminated Collect Contaminated Materials (e.g., PPE) collect_contaminated->label_container seal_container Seal Container Securely label_container->seal_container store_container Store in Designated Area seal_container->store_container contact_vendor Contact Licensed Waste Vendor store_container->contact_vendor document Complete Waste Manifest contact_vendor->document handover Hand Over for Disposal document->handover

Caption: Workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。